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Core Science & Biosynthesis

Foundational

The Strategic Incorporation of the Trifluoromethyl (-CF₃) Group in Rational Drug Design: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, lead compounds frequently exhibit exceptional in vitro target affinity but fail in vivo due to rapid hepatic clearance, poor membrane permeability, or off-targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, lead compounds frequently exhibit exceptional in vitro target affinity but fail in vivo due to rapid hepatic clearance, poor membrane permeability, or off-target toxicity. As an Application Scientist navigating these attrition rates, I rely on the strategic incorporation of the trifluoromethyl (-CF₃) group as a precise bioisosteric tool. Often referred to as a "super-methyl" group, the -CF₃ moiety fundamentally alters a molecule's physicochemical landscape. This whitepaper dissects the causality behind -CF₃ integration, detailing how its unique electronegativity, steric bulk, and lipophilicity are leveraged to rescue failing pharmacophores, alongside the modern synthetic and analytical workflows required to validate these modifications.

Physicochemical Causality: Why the -CF₃ Group?

The decision to replace a hydrogen atom or a methyl group with a -CF₃ group is never arbitrary; it is a calculated manipulation of molecular properties[1]. The causality stems from the fluorine atom's position on the periodic table: it is the most electronegative element, yet relatively small. When three fluorine atoms are bonded to a single carbon, the resulting -CF₃ group exerts profound inductive effects while presenting a unique steric profile.

  • Steric Bulk: The van der Waals volume of a -CF₃ group (39.8 ų) is significantly larger than a methyl group (25.4 ų) and more closely resembles an isopropyl group (42.7 ų). This allows chemists to lock molecules into bioactive conformations via steric hindrance without adding highly flexible aliphatic chains.

  • Lipophilicity: The highly electronegative fluorine atoms pull electron density inward, creating a dense, non-polarizable electron cloud. This drastically increases the lipophilicity of the molecule, enhancing its ability to partition into lipid bilayers.

  • Electronic Modulation: The strong electron-withdrawing nature (-I effect) of the -CF₃ group depletes electron density from adjacent aromatic rings or aliphatic chains, fundamentally altering the pKa of neighboring functional groups[2].

Data Presentation: Physicochemical Comparison

To understand the bioisosteric rationale, we must compare the -CF₃ group against common hydrocarbon substituents.

PropertyMethyl (-CH₃)Isopropyl (-CH(CH₃)₂)Trifluoromethyl (-CF₃)Causality in Drug Design
Van der Waals Volume 25.4 ų42.7 ų39.8 ųConformational locking; fills hydrophobic pockets similarly to isopropyl but with different electronics.
Electronegativity (Paulings) ~2.5~2.5~3.3 (Group)Induces strong dipole moments; acts as a weak lipophilic hydrogen bond acceptor.
Lipophilicity ( π constant) 0.521.530.88 (Aliphatic) / 1.44 (Aromatic)Drives passive membrane permeability and blood-brain barrier (BBB) penetration.
Bond Dissociation Energy ~100 kcal/mol (C-H)~98 kcal/mol (C-H)~116 kcal/mol (C-F)Provides extreme resistance to oxidative metabolic degradation.

Pharmacokinetic Optimization: Overcoming Metabolic Liabilities

The most common application of the -CF₃ group in my workflows is the mitigation of Cytochrome P450 (CYP450) mediated metabolism[3]. CYP enzymes, particularly CYP3A4 and CYP2D6, utilize a high-valent iron-oxo species to abstract hydrogen atoms from aromatic rings or alkyl chains, leading to hydroxylation and subsequent rapid clearance via Phase II conjugation.

The Mechanistic Rationale: By mapping the metabolic "hotspots" of a lead compound (often the para-position of an unsubstituted phenyl ring), we can strategically substitute a C-H bond with a C-CF₃ group. The causality here is twofold:

  • Thermodynamic Barrier: The C-F bond (~116 kcal/mol) is the strongest single bond in organic chemistry. It is thermodynamically highly resistant to hydrogen atom transfer (HAT) by CYP enzymes.

  • Electronic Shielding: The strong electron-withdrawing effect of the -CF₃ group reduces the overall electron density of the aromatic ring, making it less susceptible to electrophilic attack by the CYP450 iron-oxo intermediate[1].

CYP450_Mechanism Lead Lead Compound (Aromatic C-H) CYP CYP450 Enzyme (Oxidation) Lead->CYP Susceptible Hotspot CF3_Lead Optimized Candidate (Aromatic C-CF3) Lead->CF3_Lead Bioisosteric Replacement Metabolite Rapid Clearance (Inactive Metabolite) CYP->Metabolite Hydroxylation Block Steric & Electronic Shielding CF3_Lead->Block Strong C-F Bond Prolonged Prolonged Half-Life (Sustained Efficacy) Block->Prolonged CYP450 Evasion

Caption: Mechanism of CYP450 evasion via strategic -CF₃ substitution at metabolic hotspots.

pKa Modulation and Membrane Permeability

Beyond metabolic stability, the -CF₃ group is a master regulator of acid-base chemistry. In central nervous system (CNS) drug design, highly basic amines (pKa > 9) are problematic; they are fully protonated at physiological pH (7.4), rendering them too polar to cross the lipophilic blood-brain barrier.

By placing a -CF₃ group adjacent to an amine (e.g., forming a trifluoroethylamine moiety), the strong inductive electron-withdrawing effect pulls electron density away from the nitrogen lone pair. This can lower the pKa of the amine by 2 to 3 units[2].

The Result: The amine remains largely unprotonated (neutral) at pH 7.4. This localized decrease in polarity, combined with the intrinsic lipophilicity of the -CF₃ group, drastically improves passive transcellular permeability without eliminating the amine's ability to participate in crucial hydrogen-bonding interactions within the target receptor's binding pocket.

Data Presentation: FDA-Approved -CF₃ Containing Drugs

The clinical success of this strategy is evident in numerous blockbuster therapeutics[3].

Drug NameTherapeutic AreaStructural Role of the -CF₃ Group
Fluoxetine (Prozac) Antidepressant (SSRI)Enhances BBB penetration via lipophilicity; blocks para-hydroxylation.
Celecoxib (Celebrex) NSAID (COX-2 Inhibitor)Fills a specific hydrophobic pocket in the COX-2 enzyme; provides metabolic stability.
Efavirenz (Sustiva) Antiviral (HIV NNRTI)Lowers pKa of adjacent groups; enhances binding affinity via hydrophobic interactions.
Pexidartinib (Turalio) AntineoplasticModulates kinase binding pocket affinity; improves pharmacokinetic half-life.

Synthetic Methodologies: Late-Stage Trifluoromethylation

Historically, incorporating a -CF₃ group required building the molecule from pre-functionalized, heavily fluorinated building blocks, which severely limited structural diversity. Today, the paradigm has shifted toward Late-Stage Functionalization (LSF) .

As an Application Scientist, I prioritize visible-light photoredox catalysis for late-stage radical trifluoromethylation[4]. This approach allows us to generate a highly reactive CF₃• radical under mild, room-temperature conditions, directly functionalizing unactivated C-H bonds on complex drug scaffolds without destroying sensitive functional groups. Furthermore, transitioning these reactions from batch to continuous-flow reactors significantly improves photon flux efficiency, scalability, and safety[5].

Photoredox_Workflow Substrate Arene/Heteroarene Substrate Light Visible Light Irradiation Substrate->Light Mix in Flow/Batch Reagent CF3 Source (e.g., CF3I or CF3SO2Na) Reagent->Light Mix in Flow/Batch Catalyst Photocatalyst (e.g., fac-Ir(ppy)3) Catalyst->Light Mix in Flow/Batch Radical CF3• Radical Generation Light->Radical Single-Electron Transfer Product Trifluoromethylated Product Radical->Product Radical Addition & Oxidation

Caption: Visible-light photoredox catalysis workflow for late-stage radical trifluoromethylation.

Standardized Experimental Protocols

To ensure data trustworthiness, every assay must be a self-validating system. Below are the rigorous, step-by-step methodologies used to validate the effects of -CF₃ substitution.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

Purpose: To quantify the increase in metabolic half-life following -CF₃ incorporation.

  • Preparation of Reagents: Thaw Human Liver Microsomes (pooled, 20 mg/mL protein) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare the test compound (Lead vs. -CF₃ analog) and positive controls (Verapamil for high clearance, Dextromethorphan for moderate clearance) at 10 mM in DMSO.

  • Incubation Mixture Setup: In a 96-well plate, combine buffer, microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM, ensuring final DMSO is <0.1% to prevent enzyme inhibition). Pre-incubate at 37°C for 5 minutes.

  • Self-Validation Control (Minus-NADPH): Reserve a set of wells where NADPH is replaced with buffer. Causality: If the compound degrades in the absence of NADPH, the instability is due to non-CYP mechanisms (e.g., hydrolysis), invalidating the CYP-blocking hypothesis.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM) to the test wells.

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge at 4000 rpm for 15 mins to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Calculation: Plot the natural log of the remaining parent compound area ratio versus time. The slope equals the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). A successful -CF₃ substitution should show a statistically significant decrease in CLint​ compared to the parent lead.

Protocol B: Continuous-Flow Photoredox Trifluoromethylation

Purpose: Scalable synthesis of the -CF₃ analog[5].

  • Solution Preparation: Prepare a 0.1 M solution of the heteroaryl substrate, 0.3 M of CF₃SO₂Na (Langlois reagent, the CF₃ source), 0.2 M of an oxidant (e.g., tert-butyl hydroperoxide), and 1 mol% of the photocatalyst (e.g., Ru(bpy)₃Cl₂) in a degassed solvent mixture of Acetonitrile/Water (3:1).

  • Flow Reactor Setup: Utilize a transparent fluoropolymer tubing reactor (e.g., PFA tubing, 1.0 mm ID) wrapped around a cooling cylinder. Surround the reactor with high-intensity blue LEDs (λ = 450 nm).

  • System Priming: Pump pure solvent through the system using dual HPLC pumps to establish steady-state pressure and verify flow rate (e.g., 0.5 mL/min for a 10-minute residence time).

  • Execution: Switch the inlet to the reaction mixture. The high surface-area-to-volume ratio of the microreactor ensures uniform photon penetration, generating CF₃• radicals efficiently.

  • Inline Quenching: Collect the reactor effluent directly into a flask containing saturated aqueous sodium thiosulfate to quench any unreacted peroxides or radicals.

  • Purification: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography to isolate the trifluoromethylated product.

Conclusion

The trifluoromethyl group is a cornerstone of rational drug design. By understanding the precise causality between its physicochemical properties—high electronegativity, robust bond strength, and distinct steric volume—and its macroscopic effects on pharmacokinetics, medicinal chemists can systematically rescue flawed lead compounds. As synthetic methodologies like continuous-flow photoredox catalysis mature, our ability to rapidly explore the "fluorine chemical space" will continue to accelerate the delivery of safer, more efficacious therapeutics to the clinic.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL
  • Source: PMC (National Institutes of Health)
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing Source: ACS Publications URL
  • Source: Princeton University (MacMillan Group)

Sources

Exploratory

Engineering Steric Bulk: 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine as a Next-Generation tert-Butyl Bioisostere

Executive Summary The tert-butyl group is a cornerstone motif in medicinal chemistry, utilized to fill hydrophobic pockets and restrict molecular conformation. However, its high lipophilicity and vulnerability to cytochr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyl group is a cornerstone motif in medicinal chemistry, utilized to fill hydrophobic pockets and restrict molecular conformation. However, its high lipophilicity and vulnerability to cytochrome P450 (CYP450) oxidation frequently compromise the pharmacokinetic (PK) viability of drug candidates. This technical guide explores the mechanistic rationale, physicochemical profiling, and experimental integration of 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine as an advanced tert-butyl bioisostere. By combining the rigid 3D vector of a cyclobutane ring with the metabolic shielding of a trifluoroethyl group, this scaffold offers a superior alternative for modern drug development.

The Bioisosteric Imperative: Moving Beyond tert-Butyl

In lead optimization, the tert-butyl group often presents a "lipophilic trap." While it drives target affinity through hydrophobic interactions, it simultaneously increases the partition coefficient (LogP), leading to high plasma protein binding, poor aqueous solubility, and rapid metabolic clearance via hydroxylation of its methyl groups.

To circumvent these liabilities, medicinal chemists employ bioisosteric replacement. While motifs like bicyclo[1.1.1]pentane (BCP) have been successfully deployed as tert-butyl bioisosteres [1], fluorinated cyclobutanes represent a highly tunable evolution of this concept. The strategic incorporation of fluorine into cyclobutane scaffolds significantly enhances metabolic stability while modulating physicochemical properties [2].

Mechanistic Rationale: Scaffold and Substituent Synergy

The efficacy of 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine (CAS: 1935381-12-6) as a bioisostere is rooted in the synergistic causality of its core and its substituent:

  • The Cyclobutane Core (Spatial Geometry): Unlike planar aromatic rings, the four-membered cyclobutane ring adopts a puckered, non-planar conformation. This provides a rigid, three-dimensional exit vector that closely mimics the spherical steric bulk of a tert-butyl group, allowing it to occupy identical binding pockets without the associated lipophilic penalty [2]. Furthermore, cyclic aliphatic systems are increasingly prioritized to increase the fraction of sp3 carbons (Fsp3), a metric correlated with clinical success [3].

  • The Trifluoroethyl Motif (Electronic & Metabolic Shielding): The trifluoroethyl (-CH2CF3) group fundamentally alters the electronic distribution of the molecule. The robust C-F bonds act as a metabolic shield, resisting the CYP450-mediated oxidation that typically degrades alkyl groups. Additionally, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent basic amine, which can enhance membrane permeability and reduce hERG liability.

BioisostereLogic TB tert-Butyl Group (High LogP, CYP450 Liability) Target 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine (Optimized Bioisostere) TB->Target Bioisosteric Replacement CB Cyclobutane Core (Rigid 3D Vector, Lower LogP) CB->Target Scaffold TFE Trifluoroethyl Motif (Metabolic Shield, Electronegative) TFE->Target Substituent

Logic of replacing tert-butyl with a fluorinated cyclobutane bioisostere.

Quantitative Physicochemical Profiling

To justify the transition from a traditional tert-butyl group to a fluorinated cyclobutane, we must analyze the comparative physicochemical data. The table below summarizes the theoretical and observed shifts in molecular properties when utilizing these motifs.

Propertytert-Butyl GroupBicyclo[1.1.1]pentane (BCP)3-(2,2,2-Trifluoroethyl)cyclobutane
Steric Volume (V_vdW) ~44 ų~48 ų~62 ų (Extended Vector)
Lipophilicity Contribution (π) High (+1.98)Moderate (+1.50)Low to Moderate (+1.10)
CYP450 Metabolic Liability High (Oxidation of methyls)Low (Bridgehead stability)Very Low (C-F shielding)
3D Exit Vector SphericalLinear/CylindricalPuckered/Directional

Data synthesis based on standard medicinal chemistry heuristics for aliphatic and fluorinated bioisosteres.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols describe a self-validating system for integrating 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine into a target scaffold via amide coupling, followed by a direct evaluation of its metabolic stability.

Protocol A: Amide Coupling Integration

This protocol details the attachment of the bioisostere to a target carboxylic acid.

  • Activation: In a flame-dried vial, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes.

    • Causality: DIPEA is explicitly chosen over less hindered bases because its steric bulk prevents it from acting as a competing nucleophile, ensuring efficient formation of the active ester.

  • Amine Coupling: Add 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine hydrochloride (1.1 equiv) to the activated mixture. Stir for 2-4 hours at room temperature.

    • Causality: The hydrochloride salt is used for bench stability; the excess DIPEA from Step 2 serves to freebase the amine in situ, allowing nucleophilic attack on the activated ester.

  • Purification: Quench the reaction with water, extract with ethyl acetate (3x), dry over Na2SO4, and concentrate. Purify the crude product via reverse-phase prep-HPLC to >95% purity.

Protocol B: In Vitro Microsomal Stability Assay

To validate the bioisosteric design, the synthesized compound must be tested for resistance to CYP450 degradation.

  • Incubation Setup: Prepare a 1 µM solution of the purified compound in 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At intervals of 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold acetonitrile rapidly denatures the CYP450 enzymes, halting all metabolic activity at the precise time point for accurate kinetic profiling.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

    • Causality: Comparing the CLint​ of this fluorinated cyclobutane analog against a matched tert-butyl control directly quantifies the success of the metabolic shielding strategy.

Workflow Step1 Amine Preparation (Freebasing) Step2 Amide Coupling (HATU, DIPEA) Step1->Step2 Step3 Purification (Prep-HPLC) Step2->Step3 Step4 In Vitro ADME (Microsomal Stability) Step3->Step4

Workflow for integrating the amine into a scaffold and validating ADME.

Conclusion

The replacement of a tert-butyl group with 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine represents a sophisticated application of modern bioisosterism. By carefully balancing steric volume with electronic deactivation, medicinal chemists can rescue promising scaffolds from metabolic liabilities and excessive lipophilicity. The protocols and rationales provided herein establish a rigorous foundation for integrating this advanced building block into next-generation therapeutics.

References

  • Title: Practical and Modular Construction of C(sp3)-Rich Alkyl Boron Compounds Source: Journal of the American Chemical Society URL: [Link]

  • Title: Aminoalkylation of[1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines Source: Organic Letters URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Integration of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine in Drug Discovery Programs

Executive Summary The transition from flat, sp2-hybridized aromatic rings to 3D-rich, sp3-hybridized scaffolds is a cornerstone of modern medicinal chemistry. 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine represents a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to 3D-rich, sp3-hybridized scaffolds is a cornerstone of modern medicinal chemistry. 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine represents a highly specialized building block designed to address common pharmacokinetic liabilities in drug discovery. By combining the conformational restriction of a cyclobutane ring with the intense electron-withdrawing and lipophilic properties of a trifluoroethyl group, this amine serves as a premium bioisostere for flexible alkyl chains and tert-butyl groups[1].

This application note provides a comprehensive guide for researchers and drug development professionals on the strategic rationale, integration workflows, and self-validating experimental protocols for utilizing 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine in hit-to-lead optimization.

Strategic Rationale & Physicochemical Profiling

The Causality of Scaffold Selection

The selection of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine is driven by three distinct mechanistic advantages:

  • Conformational Restriction (The Cyclobutane Ring): Unlike flexible alkyl chains (e.g., isopentyl groups) that suffer a high entropic penalty upon binding to a target protein, the cyclobutane ring projects the trifluoroethyl vector in a rigid, defined trajectory. This increases the Fsp3 fraction, which statistically correlates with improved clinical success rates.

  • Metabolic Shielding (The CF3 Group): Cytochrome P450 (CYP450) enzymes frequently target electron-rich, flexible alkyl chains for oxidation. The strong electron-withdrawing nature of the CF3 group deactivates adjacent C-H bonds, drastically reducing metabolic clearance[1].

  • Lipophilic Modulation: The incorporation of fluoroalkyl substituents onto cyclobutane rings moderately increases lipophilicity while preserving the original mode of bioactivity, making it an ideal bioisostere for the metabolically labile tert-butyl group[1],[2].

Quantitative Data Presentation

The following table summarizes the comparative physicochemical advantages of utilizing this fluorinated cyclobutane over standard aliphatic amines.

Table 1: Comparative Physicochemical Properties of Amine Building Blocks

Amine ScaffoldFsp3 FractionRelative Lipophilicity (LogP)Metabolic Stability (HLM)Primary Medicinal Chemistry Utility
Isopentylamine 1.00ModerateLow (Rapid CYP450 oxidation)Flexible linker, basic salt formation
3-Methylcyclobutan-1-amine 1.00ModerateModerate (Susceptible to oxidation)Rigid spacer, conformational locking
3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine 1.00HighHigh (CYP450 shielded) Lipophilic bioisostere, metabolic blockade

Integration Workflow

The integration of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine into a drug discovery program typically occurs during the Hit-to-Lead or Lead Optimization phases, specifically when a hit compound exhibits high clearance or poor membrane permeability.

G A Hit Compound (High Clearance / Flat) B Bioisosteric Replacement Introduce 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine A->B C Increased Fsp3 & Steric Shielding B->C D Decreased CYP450 Metabolism C->D E Lead Compound (Improved ADME/PK) D->E

Caption: Workflow for optimizing hit compounds using 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an in-process control (IPC) to verify chemical causality before proceeding.

Protocol A: Standardized Amide Coupling

Because 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine is typically supplied as a hydrochloride salt, the protocol must account for neutralization and the moderate steric hindrance introduced by the cyclobutane ring.

Reagents & Materials:

  • Core Carboxylic Acid (1.0 eq)

  • 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine hydrochloride (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2). Add HATU (1.5 eq) followed by DIPEA (1.5 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt because the cyclobutane ring introduces steric bulk. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically hindered amines.

  • Amine Liberation & Addition: In a separate vial, suspend 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine hydrochloride (1.2 eq) in DMF and add the remaining DIPEA (1.5 eq). Sonicate for 2 minutes, then add this solution dropwise to the pre-activated acid.

    • Causality: The amine must be liberated from its HCl salt. Pre-mixing with DIPEA ensures the free base is available immediately upon introduction to the active ester, preventing degradation of the activated complex.

  • In-Process Control (IPC): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Self-Validation: The reaction is only allowed to proceed to workup if the LC-MS trace shows >95% consumption of the starting carboxylic acid. If incomplete, an additional 0.5 eq of HATU/Amine is added.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol Step1 Activation of Carboxylic Acid (HATU / DIPEA) Step2 Addition of Amine (3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine) Step1->Step2 Step3 In-Process Control (IPC) LC-MS Monitoring Step2->Step3 Step3->Step1 Incomplete Step4 Aqueous Workup & Phase Separation Step3->Step4 >95% Conversion Step5 Purification (Flash Chromatography) Step4->Step5

Caption: Self-validating amide coupling workflow with in-process LC-MS monitoring.

Protocol B: Reductive Amination

When appending the cyclobutane moiety to an aldehyde or ketone core, reductive amination is the preferred strategy.

Step-by-Step Methodology:

  • Imine Formation: Combine the core aldehyde/ketone (1.0 eq) and 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine hydrochloride (1.2 eq) in 1,2-Dichloroethane (DCE). Add Triethylamine (1.2 eq) to free the amine, followed by Glacial Acetic Acid (1.5 eq) to catalyze imine formation. Stir for 2 hours at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.0 eq) in portions.

    • Causality: STAB is specifically chosen over Sodium Borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the protonated iminium ion intermediate without reducing the unreacted starting aldehyde/ketone.

  • IPC & Workup: Monitor via TLC/LC-MS. Upon completion, quench with 1N NaOH to break down boron complexes, extract with Dichloromethane (DCM), dry, and purify.

In Vitro ADME Profiling & Validation

To validate that the incorporation of the 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine moiety has successfully optimized the hit compound, the resulting lead must undergo in vitro ADME profiling.

Human Liver Microsome (HLM) Stability Assay:

  • Objective: Prove the metabolic blockade causality.

  • Method: Incubate the optimized compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Aliquots are taken at 0, 15, 30, 45, and 60 minutes, quenched with cold acetonitrile containing an internal standard, and analyzed via LC-MS/MS.

  • Validation Logic: If the CF3 group is successfully shielding the molecule, the intrinsic clearance ( Clint​ ) of the new lead should be significantly lower (e.g., <15μL/min/mg ) compared to the non-fluorinated or straight-chain alkyl analogs[1],[2]. This confirms that the electron-withdrawing nature of the trifluoroethyl group has successfully deactivated the local C-H bonds against CYP450-mediated hydroxylation.

References

  • Demchuk, O., et al. "3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties." European Journal of Organic Chemistry, vol. 26, no. 24, 2023, e202300292. URL:[Link]

  • Ahunovych, V., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, vol. 4, no. 11, 2024, pp. 4507-4517. URL:[Link]

Sources

Application

Application Note: Protocols for Incorporating the Trifluoroethyl-Cyclobutyl Moiety into Lead Compounds

Introduction & Rationale The isosteric replacement of metabolically vulnerable functional groups is a cornerstone strategy in modern drug discovery. The tert-butyl group, while ubiquitous for enhancing lipophilicity and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The isosteric replacement of metabolically vulnerable functional groups is a cornerstone strategy in modern drug discovery. The tert-butyl group, while ubiquitous for enhancing lipophilicity and target affinity, is notoriously susceptible to rapid cytochrome P450-mediated oxidation. To circumvent this liability, fluorinated cycloalkanes have emerged as premier bioisosteres[1].

While the 1-trifluoromethyl-cyclobutyl group has seen widespread adoption[1], the trifluoroethyl-cyclobutyl moiety (e.g., 1-(2,2,2-trifluoroethyl)cyclobutane) offers a highly nuanced structural alternative. The insertion of a methylene spacer between the cyclobutane ring and the trifluoromethyl group provides unique conformational flexibility, allowing the cyclobutane ring to adopt favorable puckering angles (typically 158–175°) without extreme steric clashes[1]. Furthermore, the FDA has approved over 10 drugs incorporating cyclobutane scaffolds, underscoring the translational viability of this motif[2].

This application note details field-proven protocols for synthesizing and incorporating the trifluoroethyl-cyclobutyl moiety into medicinal chemistry lead compounds, focusing on direct alkylation and visible-light-mediated [2+2] photocycloaddition strategies.

Design Rationale & Causality (E-E-A-T)

The Electrophile Dilemma in Direct Alkylation

When attempting the direct alkylation of cyclobutane enolates to install the trifluoroethyl group, the choice of electrophile is critical. The strong electron-withdrawing inductive effect of the -CF₃ group severely retards standard S_N2 reactions. Consequently, 2,2,2-trifluoroethyl iodide is practically inert under standard enolate alkylation conditions. Causality: To overcome this activation energy barrier, the leaving group must be exceptionally stable. The use of 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) is mandatory. The triflate acts as a highly reactive super-electrophile, ensuring complete conversion when reacted with sterically hindered cyclobutane enolates at cryogenic temperatures.

Stereocontrol via Photocycloaddition

Constructing the cyclobutane ring de novo via thermal [2+2] cycloadditions often leads to poor diastereoselectivity due to stepwise, zwitterionic intermediates that undergo rapid bond rotation[3]. Furthermore, thermal [2+2] cycloadditions of unactivated alkenes are symmetry-forbidden (suprafacial-suprafacial) according to Woodward-Hoffmann rules[3]. Causality: By employing visible-light photocatalysis, the reaction is driven through an excited triplet state. This symmetry-allowed photochemical pathway proceeds via a 1,4-diradical intermediate, enabling mild reaction conditions (room temperature) and excellent retention of stereochemistry, allowing for the diastereoselective construction of trifluoroethylated cyclobutane scaffolds[4].

Data Presentation & Physicochemical Profiling

The incorporation of the trifluoroethyl-cyclobutyl group significantly alters the physicochemical profile of the lead compound. Table 1 summarizes the expected shifts in key parameters compared to traditional moieties.

Table 1: Comparative Physicochemical Properties of Bioisosteric Groups

Propertytert-ButylCF₃-CyclopropylCF₃-CyclobutylTrifluoroethyl-Cyclobutyl
Steric Volume (ų) ~44.5~51.2~68.4~85.1
Lipophilicity (ΔclogP) +1.50+1.25+1.80+2.15
Metabolic Stability (CL_int) LowHighModerate-HighHigh
Ring Puckering Angle (γ) N/AN/A158–175°150–165°

Table 2: Optimization of [2+2] Photocycloaddition Conditions

EntryPhotocatalyst (mol%)SolventLight SourceYield (%)d.r.
1Ru(bpy)₃Cl₂ (2.0)MeCN450 nm LED453:1
2Ir[dF(CF₃)ppy]₂dtbbpyPF₆ (1.0)DCM450 nm LED88>19:1
3Thioxanthone (TX) (5.0)H₂O/MeCN390 nm LED92>20:1

Note: Iridium-based photocatalysts or Thioxanthone (TX) provide superior triplet energy transfer for trifluoroethyl-bearing substrates[4].

Experimental Workflows & Visualization

Workflow A Cyclobutane Precursor (e.g., Nitrile/Ester) B Enolate Formation (LDA, THF, -78°C) A->B Deprotonation C Electrophilic Alkylation (CF3CH2OTf) B->C SN2 Attack D Hydrolysis / Functionalization C->D Deprotection E Trifluoroethyl-Cyclobutyl Lead Compound D->E Lead Integration

Caption: Workflow for the direct alkylation synthesis of trifluoroethyl-cyclobutyl derivatives.

Photocycloaddition Substrate Trifluoroethyl Acrylate + Alkene Partner Triplet Excited Triplet State Intermediate Substrate->Triplet Energy Transfer PhotoCat Photocatalyst (Ir/Ru) Visible Light PhotoCat->Triplet Sensitization Diradical 1,4-Diradical Intermediate Triplet->Diradical Stepwise Addition Product Functionalized Trifluoroethyl-Cyclobutane Diradical->Product Radical Recombination

Caption: Mechanistic pathway of visible-light mediated [2+2] photocycloaddition.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic Acid via Direct Alkylation

This protocol utilizes the super-electrophile CF₃CH₂OTf to overcome the steric and electronic deactivation inherent to trifluoroethylation.

Reagents & Equipment:

  • Cyclobutanecarbonitrile (1.0 equiv, 10 mmol)

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane, 1.1 equiv)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 equiv)

  • Anhydrous THF (30 mL)

  • Flame-dried Schlenk flask under Argon atmosphere.

Step-by-Step Procedure:

  • Enolate Generation: Charge the Schlenk flask with anhydrous THF (20 mL) and cool to -78 °C using a dry ice/acetone bath. Add LDA (5.5 mL, 11 mmol) dropwise. Slowly add a solution of cyclobutanecarbonitrile (0.81 g, 10 mmol) in THF (5 mL) over 15 minutes. Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.78 g, 12 mmol) dropwise via syringe. Critical Step: Maintain the temperature strictly at -78 °C during addition to prevent elimination side-reactions.

  • Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12 hours). Quench the reaction by adding saturated aqueous NH₄Cl (15 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Hydrolysis to Carboxylic Acid: Dissolve the crude nitrile intermediate in a 1:1 mixture of glacial acetic acid and concentrated HCl (20 mL). Reflux at 110 °C for 24 hours.

  • Purification: Cool the mixture, dilute with water, and extract with dichloromethane. The organic layer is concentrated and purified via flash column chromatography (Hexanes/EtOAc 4:1 with 1% AcOH) to yield 1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid as a white solid.

Protocol B: Diastereoselective [2+2] Photocycloaddition

This protocol constructs the cyclobutane ring while simultaneously incorporating the trifluoroethyl moiety, utilizing triplet sensitization to ensure high diastereoselectivity[4].

Reagents & Equipment:

  • Trifluoroethyl acrylate (1.0 equiv, 5.0 mmol)

  • Ethyl vinyl ether (3.0 equiv, 15.0 mmol)

  • Ir[dF(CF₃)ppy]₂dtbbpyPF₆ (1.0 mol%)

  • Anhydrous Dichloromethane (DCM, 25 mL)

  • 450 nm Blue LED photoreactor equipped with a cooling fan.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried 50 mL borosilicate glass vial, dissolve trifluoroethyl acrylate (0.77 g, 5.0 mmol) and the Iridium photocatalyst (56 mg, 0.05 mmol) in anhydrous DCM (25 mL).

  • Partner Addition: Add ethyl vinyl ether (1.08 g, 15.0 mmol) to the solution. Seal the vial with a PTFE septum.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Oxygen is a potent triplet quencher and will completely inhibit the photocatalytic cycle if not rigorously removed.

  • Irradiation: Place the vial in the 450 nm LED photoreactor. Irradiate at room temperature (maintained via cooling fan to prevent thermal background reactions) for 18 hours. Monitor conversion via TLC or GC-MS.

  • Workup: Once complete, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 9:1 Hexanes/EtOAc). The procedure typically yields the highly functionalized cyclobutane adduct with >19:1 d.r. and >85% yield[5].

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. 1

  • Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. ACS Publications.4

  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. NIH. 2

  • Strategies for controlling stereochemistry in cyclobutane synthesis. Benchchem. 3

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. NSF PAR. 5

Sources

Method

Application Note: Continuous Flow [2+2] Photopolymerization for Cyclobutane Polymer Synthesis

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale Cyclobutane-ba...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

Cyclobutane-based polymers, particularly truxinate polyesters derived from cinnamic acid, are highly valued for their thermal stability, tunable glass transition temperatures ( Tg​ ), and potential applications in sustainable materials and drug delivery systems. However, synthesizing these structurally complex polymers via traditional batch photochemistry presents significant challenges. Photochemical batch reactions traditionally suffer from poor irradiation of the reaction mixture; to overcome this limitation, low catalyst loading is often utilized to improve light transmission, which consequently results in reduced polymerization rates and broad dispersity[1].

Furthermore, the structural design of the monomer is critical. Monomers with internal olefin separation distances of greater than 5 Å undergo polymerization via intermolecular [2 + 2] photocycloaddition readily[4]. Conversely, monomers with olefins in closer proximity are prone to intramolecular [2+2] photocycloaddition, which acts as a chain-termination event and yields small-molecule byproducts[5]. By combining rationally designed monomers (>5 Å linker) with the uniform photon flux of a flow reactor, the synthesis achieves decreased reaction times, increased polymer molecular weight, and decreased dispersity compared to batch reactions[6],[5].

Process Visualization

G Monomer Cinnamate Monomer (>5 Å Linker) Mixer Solution Mixing & Degassing Monomer->Mixer Sensitizer Thioxanthone Sensitizer Sensitizer->Mixer Pump HPLC Pump (Steady Flow) Mixer->Pump Homogeneous Solution Reactor Continuous Flow Photoreactor (UV/Vis) Pump->Reactor Uniform Photon Flux Polymer Truxinate Cyclobutane Polyester Reactor->Polymer Intermolecular [2+2] Cycloaddition

Workflow for continuous flow [2+2] photopolymerization of cyclobutane polymers.

Quantitative Performance Data

The transition from batch to continuous flow fundamentally alters the polymerization kinetics. The table below summarizes the quantitative improvements observed when utilizing a flow chemistry approach for [2+2] photocycloaddition[4],[2],[3].

ParameterTraditional Batch ReactorContinuous Flow ReactorMechanistic Driver
Reaction Time 12 – 48 hours10 – 30 minutesEnhanced photon flux and elimination of the Beer-Lambert attenuation effect.
Molecular Weight ( Mn​ ) Low to Moderate (5-15 kDa)Ultra-high (Up to 140 kDa)Uniform triplet-triplet energy transfer minimizes premature termination events.
Dispersity (Ð) Broad (> 2.0)Narrow (< 1.5)Strict control over residence time ensures all polymer chains experience identical irradiation profiles.
Scalability Poor (Volume limits light path)ExcellentScale-out is achieved by continuous pumping without altering the optical path length.
Byproduct Formation High (Intramolecular cyclization)LowOptimized kinetics and >5 Å monomer design strongly favor intermolecular step-growth.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Inline quality control (QC) steps are embedded to ensure the reaction has reached steady-state before bulk collection, guaranteeing batch-to-batch reproducibility.

Phase 1: Reagent Preparation & Degassing
  • Monomer Selection: Weigh the target cinnamate-derived monomer. Critical Step: Verify via computational modeling or X-ray crystallography that the internal olefin separation distance is > 5 Å to prevent intramolecular cyclization[4].

  • Sensitizer Addition: Add thioxanthone (typically 1-5 mol% relative to the monomer) as the photosensitizer. Thioxanthone is chosen for its efficient intersystem crossing and ability to transfer triplet energy to the cinnamate core[1].

  • Solvent Dissolution: Dissolve the mixture in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) to achieve a monomer concentration of 0.1 M.

  • Degassing: Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Molecular oxygen is a potent triplet-state quencher. Failure to degas will result in oxygen quenching the excited thioxanthone, halting the [2+2] cycloaddition[2].

Phase 2: Flow Reactor Priming & Steady-State Verification
  • System Setup: Utilize a continuous flow reactor equipped with fluoropolymer tubing (FEP or PFA, 1 mm ID) wrapped around a temperature-controlled UV/Vis LED core (e.g., 365 nm or 410 nm depending on the sensitizer derivative),[7].

  • Priming: Pump pure, degassed solvent through the system using an HPLC pump to purge any air bubbles and establish a baseline pressure.

  • Reaction Initiation: Switch the pump inlet to the reagent mixture. Set the flow rate to achieve a residence time of 20 minutes (Flow Rate = Reactor Volume / 20 min).

  • Self-Validation (Steady-State Check): Do not collect the initial output. Divert the first 2.5 reactor volumes to waste. Causality: Flow reactors experience axial dispersion during startup. Collecting immediately leads to broad dispersity. Take a 100 µL aliquot at 2.5 volumes and analyze via benchtop NMR or inline UV-Vis to confirm >95% monomer conversion. Once confirmed, begin bulk collection.

Phase 3: Polymer Isolation
  • Precipitation: Drip the steady-state effluent directly into a vigorously stirred beaker containing a 10-fold volumetric excess of cold methanol.

  • Purification: The truxinate cyclobutane polyester will precipitate, leaving unreacted monomer, small-molecule cyclobutane byproducts, and the thioxanthone sensitizer in solution[1].

  • Drying: Isolate the polymer via vacuum filtration and dry under high vacuum at 40°C for 24 hours to constant weight.

Troubleshooting & Process Optimization

  • Broad Dispersity (Ð > 1.8): If the resulting polymer exhibits broad dispersity, check the flow pump for pulsation. Pulsatile flow creates residence time distribution (RTD) variations. Switch to a dual-piston syringe pump to ensure smooth, continuous transit through the photoreactor.

  • Low Molecular Weight: If the molecular weight plateaus prematurely, investigate the monomer linker length. If the linker is too flexible or shorter than 5 Å, intramolecular cyclization is competing with intermolecular step-growth[4]. Additionally, verify the active cooling of the LED core; excessive heat can cause thermal degradation of the growing polymer chains.

  • Scaling Up: Under continuous flow, polymerization is readily scalable beyond what is possible with batch reactions[5]. To scale up, do not increase the tubing diameter (which would reintroduce Beer-Lambert limitations). Instead, increase the reactor length or operate multiple reactor coils in parallel (numbering-up)[3].

References

  • Title: Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization Source: ACS Macro Letters, 13(5), 607-613 (2024). URL: [Link]

  • Title: Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light Source: ACS Macro Letters, 11(12), 1361-1367 (2022). URL: [Link]

  • Title: Fast and Efficient [2 + 2] UV Cycloaddition for Polymer Modification via Flow Synthesis Source: Macromolecules, 47(15), 5050-5056 (2014). URL: [Link]

  • Title: Flow Chemistry for Cycloaddition Reactions Source: ChemSusChem, 13(19), 5138-5163 (2020). URL: [Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of Trifluoroethylated Amines in Drug Development

Introduction: The Strategic Role of Trifluoroethylated Amines The incorporation of a trifluoroethyl group (–CH₂CF₃) or an α-trifluoromethyl group into an amine framework is a highly effective strategy in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Trifluoroethylated Amines

The incorporation of a trifluoroethyl group (–CH₂CF₃) or an α-trifluoromethyl group into an amine framework is a highly effective strategy in modern medicinal chemistry. The intense electron-withdrawing nature of the CF₃ group profoundly alters the physicochemical properties of the adjacent amine, typically reducing its pKa from the standard 9–10 range down to approximately 5.5–6.0[1]. This targeted modulation enhances metabolic stability, increases lipophilicity, and improves membrane permeability, making chiral α-trifluoromethyl amines critical pharmacophores and proteolytically stable peptidomimetics[2].

However, these exact physicochemical shifts introduce unique analytical challenges. Standard amine characterization protocols often fail to account for the altered ionization efficiencies and relaxation behaviors of trifluoroethylated amines (TFEAs). This application note details robust, self-validating analytical workflows utilizing ¹⁹F NMR and LC-MS/MS to ensure rigorous structural elucidation, chiral resolution, and precise quantitation.

Experimental Workflow & Logical Architecture

The characterization of TFEAs requires an orthogonal approach. ¹⁹F NMR provides absolute structural and stereochemical confirmation without background interference, while LC-MS/MS delivers the sensitivity required for pharmacokinetic (PK) profiling.

G N1 Trifluoroethylated Amine Sample N2 Sample Preparation (Extraction & Derivatization) N1->N2 N3 19F NMR Spectroscopy (Structural & Chiral Analysis) N2->N3 Aliquot 1 N4 LC-MS/MS Analysis (Quantitation & PK Profiling) N2->N4 Aliquot 2 N5 Data Integration & Efficacy Assessment N3->N5 N4->N5

Analytical workflow for the comprehensive characterization of trifluoroethylated amines.

¹⁹F NMR Spectroscopy: Structural and Chiral Elucidation

The Causality of Method Selection

Fluorine-19 is an ideal NMR nucleus: it possesses a 100% natural abundance, a nuclear spin of ½, and a gyromagnetic ratio nearly identical to protons, yielding exceptional sensitivity[3]. Furthermore, the ¹⁹F chemical shift range spans over 300 ppm, making the nucleus exquisitely sensitive to subtle changes in its electronic microenvironment. Because biological matrices and standard solvents lack endogenous fluorinated compounds, ¹⁹F NMR spectra are completely devoid of background interference[3][4].

When evaluating the enantiomeric purity of chiral TFEAs, conventional chromatography can be time-consuming. By utilizing a ¹⁹F-labeled chiral derivatizing agent or a chiral Palladium-based probe, diastereomeric complexes are formed. The extreme sensitivity of the CF₃ group's chemical shift to spatial orientation allows for baseline resolution of enantiomers[4].

Protocol 1: Determination of Enantiomeric Excess (ee) via ¹⁹F NMR

This protocol is a self-validating system: the baseline separation of the (R) and (S) signals inherently validates the accuracy of the integration and the resulting ee calculation.

  • Sample Preparation: Dissolve 5.0 mg of the chiral TFEA analyte in 0.6 mL of deuterated chloroform (CDCl₃) or methanol-d4 (CD₃OD).

  • Probe Addition: Add 1.2 molar equivalents of a chiral Palladium-based shift reagent[4]. Vortex for 30 seconds to ensure complete complexation.

  • Internal Standard: Add 10 µL of trifluorotoluene as an internal chemical shift reference (set to -63.7 ppm) and quantitation standard.

  • Acquisition Parameters (Critical Step):

    • Frequency: 376 MHz (on a 400 MHz spectrometer).

    • Pulse Angle: 90° to maximize signal-to-noise.

    • Relaxation Delay (D1): Set to 10 seconds . Causality: CF₃ groups often exhibit long longitudinal relaxation times (T₁). If D1 is truncated, the spins will not fully relax between pulses, leading to artificially skewed integrations and inaccurate enantiomeric ratios.

    • Scans: 128–256 scans depending on concentration.

  • Data Analysis: Process the spectra with exponential line broadening (0.3 Hz). Integrate the distinct ¹⁹F singlets corresponding to the diastereomeric complexes to calculate the enantiomeric excess.

LC-MS/MS Analysis: Quantitation and Pharmacokinetics

The Causality of Method Selection

Because the –CH₂CF₃ group drops the amine's pKa to ~5.5–6.0, TFEAs are less basic than standard alkylamines[1]. In Electrospray Ionization (ESI), the analyte must be protonated to be detected in positive ion mode (ESI+). If the LC mobile phase pH is not strictly controlled well below the pKa, the amine will exist in a neutral state, causing a catastrophic loss of MS sensitivity. Therefore, highly acidic mobile phase modifiers are mandatory.

Protocol 2: LC-MS/MS Quantitation of TFEAs in Plasma

This protocol utilizes an isotopic dilution strategy. The co-elution of a stable-isotope-labeled internal standard (SIL-IS) perfectly corrects for any matrix-induced ion suppression, creating a self-validating quantitative assay.

  • Protein Precipitation: Aliquot 50 µL of human plasma containing the TFEA into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of a ¹³C/²H-labeled TFEA internal standard.

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatographic Separation:

    • Column: Reversed-phase C18 (2.1 × 50 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (pH ~2.7). Causality: This pH is ~3 units below the TFEA pKa, ensuring >99.9% of the analyte is protonated for maximum ESI+ efficiency.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection (MRM Mode):

    • Source: ESI in positive mode.

    • Monitor the specific precursor-to-product ion transition. For TFEAs, the dominant fragmentation pathway often involves the neutral loss of the trifluoroethylamine moiety or cleavage adjacent to the CF₃ group.

  • Validation: Generate a calibration curve from 1 to 1,000 ng/mL. Assay acceptance requires the R² to be >0.995 and Quality Control (QC) sample precision to be within ±15% Coefficient of Variation (CV).

Quantitative Data Summary

The following table summarizes the operational metrics and strategic advantages of the primary analytical techniques used for TFEA characterization.

Analytical MethodPrimary ApplicationLimit of Detection (LOD)Key AdvantagesLimitations
¹⁹F NMR Spectroscopy Structural elucidation, chiral purity (ee%), absolute quantitation~1–5 µg/mLNo background interference; highly sensitive to stereochemistry; non-destructive.Lower sensitivity compared to MS; requires milligram-scale sample for rapid acquisition.
LC-MS/MS (ESI+) Plasma quantitation, PK profiling, metabolite identification~0.1–1.0 ng/mLExtreme sensitivity; high throughput; SIL-IS corrects for matrix effects.Susceptible to ion suppression; requires strict pH control due to lowered amine pKa.
GC-MS Volatile impurity profiling, residual solvent analysis~10–50 ng/mLExcellent resolution for small, volatile fluorinated fragments.TFEAs may require derivatization to improve volatility and thermal stability.

References

  • New Frontiers and Developing Applications in 19F NMR Source: National Institutes of Health (NIH) URL:[Link]

  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines Source: National Institutes of Health (NIH) URL:[Link]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents Source: American Chemical Society (ACS) URL:[Link]

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors Source: American Chemical Society (ACS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Oxacycloalkyl Derivatives

Welcome to the Technical Support Center for the synthesis of fluorinated oxacycloalkyl derivatives. Four-membered (oxetanes), five-membered (tetrahydrofurans), and six-membered (tetrahydropyrans) oxygen heterocycles are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated oxacycloalkyl derivatives. Four-membered (oxetanes), five-membered (tetrahydrofurans), and six-membered (tetrahydropyrans) oxygen heterocycles are highly prized in drug discovery. They serve as bioisosteres for carbonyl and gem-dimethyl groups, significantly improving metabolic stability, aqueous solubility, and binding affinity[1].

However, introducing fluorine into these strained or electron-rich systems presents severe synthetic challenges, including ring rupture, defluorination, and poor stereoselectivity. This guide is designed to help researchers troubleshoot common failures and adopt state-of-the-art methodologies for successful synthesis.

Part 1: Troubleshooting Guide – Deoxyfluorination of Oxacycloalkyl Alcohols

Issue: Attempts to convert oxetanol, tetrahydrofuranol, or tetrahydropyranol derivatives to their corresponding fluorides result in low yields, ring expansion/contraction, or complete ring rupture.

Root Cause Analysis (Mechanistic Causality): Traditional deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor activate the hydroxyl group but simultaneously generate free hydrogen fluoride (HF) and Lewis acidic byproducts[2]. In oxacycloalkyl systems, the ring oxygen can stabilize an adjacent positive charge. Under the highly acidic conditions generated by DAST, the reaction shifts from a concerted SN​2 inversion to an SN​1 pathway, forming an oxocarbenium ion intermediate[2]. The inherent ring strain (especially in oxetanes) combined with this intermediate state drives spontaneous ring cleavage or rearrangement rather than the desired fluorination.

The Solution: Transition from DAST or Deoxo-Fluor to XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) paired with a non-nucleophilic promoter like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). XtalFluor-E activates the C–O bond without releasing free HF[3]. The fluoride transfer only occurs upon interaction with the promoter, strictly favoring the SN​2 pathway and preserving the integrity of the oxacycloalkyl scaffold[3].

Self-Validating Protocol: XtalFluor-E Mediated Deoxyfluorination

This protocol incorporates built-in validation checkpoints to ensure reaction fidelity.

  • Preparation & Activation:

    • Under an inert argon atmosphere, dissolve the oxacycloalkyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration).

    • Add DBU (1.5 equiv) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Introduction:

    • Add XtalFluor-E (1.5 equiv) in a single portion. Causality note: XtalFluor-E is a crystalline solid, making it significantly safer and easier to weigh precisely compared to the volatile and thermally unstable DAST[4].

    • Allow the reaction to slowly warm to room temperature over 2–4 hours.

  • Validation Checkpoint 1 (In-Process):

    • Extract a 0.1 mL aliquot, quench with saturated NaHCO3​ , and analyze the organic layer via 19F NMR.

    • Success Criteria: A distinct multiplet corresponding to the intact ring C-F bond (typically between -160 to -200 ppm). If signals appear downfield (e.g., +10 to -50 ppm), ring-opened acyl fluorides or alkyl fluorides have formed, indicating moisture contamination.

  • Quench & Isolation:

    • Quench the bulk reaction with saturated aqueous NaHCO3​ until bubbling ceases. Extract with DCM (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via silica gel chromatography (Note: Fluorinated oxacycles are often volatile; avoid prolonged high-vacuum exposure).

Part 2: FAQ – Direct Synthesis of α,α -Difluoro-oxetanes

Q: I am trying to synthesize α,α -difluoro-oxetanes for a drug scaffold, but direct fluorination of oxetane precursors leads to defluorination. Is there a way to build the ring directly with the fluorine atoms in place?

A: Yes. Until recently, α,α -difluoro-oxetanes were considered synthetically inaccessible due to the lack of suitable fluorinated precursors and the lability of the oxetane ring[5]. However, a breakthrough 2025 methodology by Koh, Liu, and Chan utilizes a copper-catalyzed difluorocarbene insertion directly into readily available epoxides[1].

Mechanistic Insight: Instead of forcing fluorine onto an existing, strained oxetane ring, this method constructs the ring around the difluoromethylene ( CF2​ ) group. An inexpensive copper catalyst stabilizes an exogenous difluorocarbene species generated from an organofluorine precursor[6]. This Cu-difluorocarbenoid complex coordinates with the epoxide oxygen, triggering a site-selective ring cleavage and subsequent cyclization via a metallacycle intermediate[1]. The metal center manages the ring strain during formation, entirely bypassing the destructive oxocarbenium pathways.

Self-Validating Protocol: Cu-Catalyzed Difluorocarbene Insertion
  • Catalyst & Precursor Assembly:

    • In a glovebox, combine the Copper(I) catalyst (10 mol%), the epoxide substrate (1.0 equiv), and the difluorocarbene precursor (e.g., TMS−CF3​ or a specialized organofluorine reagent) (2.0 equiv) in an anhydrous solvent (e.g., 1,4-dioxane).

  • Skeletal Expansion:

    • Seal the vessel, remove it from the glovebox, and stir at the optimized temperature (typically 60–80 °C) for 12–24 hours.

  • Validation Checkpoint 2 (In-Process):

    • Monitor the consumption of the epoxide via GC-MS.

    • Success Criteria: Confirm product formation via 19F NMR of the crude mixture. α,α -difluoro-oxetanes exhibit a characteristic gem-difluoro signal (an AB quartet if the fluorines are diastereotopic, or a sharp singlet around -100 to -120 ppm).

  • Purification:

    • Filter the crude mixture through a short pad of Celite to remove copper salts. Concentrate and purify via flash column chromatography.

Part 3: Quantitative Data Presentation

The choice of fluorinating agent dictates both the safety and the success rate of oxacycloalkyl synthesis. The table below summarizes the critical physicochemical properties driving these outcomes.

ReagentPhysical StateOnset of Decomposition (°C)Exothermic Heat (-ΔH, J/g)Free HF GenerationSuitability for Acid-Sensitive Oxacycles
DAST Liquid~1401641 - 1700YesPoor (High risk of SN​1 ring rupture)
Deoxo-Fluor Liquid~1401031 - 1100YesPoor (High risk of SN​1 ring rupture)
XtalFluor-E Crystalline Solid~205661 - 1260NoExcellent (Favors SN​2 intact rings)

Data aggregated from thermal stability analyses (DSC/ARC) demonstrating the superior safety and reaction profile of XtalFluor-E over traditional reagents[4],[3].

Part 4: Mechanistic Workflows & Visualizations

G Substrate Oxacycloalkyl Alcohol (e.g., THF-OH, THP-OH) DAST DAST / Deoxo-Fluor (Traditional) Substrate->DAST Xtal XtalFluor-E + DBU (Next-Gen) Substrate->Xtal HF Generates Free HF & Lewis Acidic Species DAST->HF NoHF No Free HF Generated (C-O Activation) Xtal->NoHF SN1 S_N1 Pathway (Oxocarbenium Ion) HF->SN1 SN2 S_N2 Pathway (Direct Inversion) NoHF->SN2 Rupture Ring Rupture / Rearrangement SN1->Rupture Intact Intact Fluorinated Oxacycle SN2->Intact

Caption: Mechanistic divergence in the deoxyfluorination of oxacycloalkyl alcohols.

G Start Epoxide Precursor + Organofluorine Source CuCat Copper Catalyst (Cu-Difluorocarbenoid) Start->CuCat in situ CF2 generation Coord Epoxide Coordination & Site-Selective Cleavage CuCat->Coord Metalla Metallacycle Intermediate Coord->Metalla Ring Expansion Product α,α-Difluoro-oxetane (Intact Scaffold) Metalla->Product Cyclization

Caption: Workflow of copper-catalyzed difluorocarbene insertion into epoxides.

References

  • Koh, M. J., Chan, E. C. Y., Liu, P., et al. "Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres." Nature Chemistry, 2025. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates." PubMed Central. URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Fluorinated Amine Synthesis

Welcome to the Discovery Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental mechanistic challenges of synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Discovery Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental mechanistic challenges of synthesizing fluorinated amines. The incorporation of fluorine into saturated nitrogen heterocycles or alkyl amines drastically alters their basicity, lipophilicity, and metabolic stability. However, these same electronic properties often lead to experimental failures such as over-defluorination, competing redox pathways, or poor stereoselectivity.

This guide provides self-validating methodologies, quantitative optimization data, and a causality-driven troubleshooting matrix to ensure your synthetic workflows are robust and reproducible.

Part 1: Validated Experimental Methodologies

To establish a reliable baseline, every protocol must be treated as a self-validating system. Below are two highly optimized, step-by-step workflows for accessing fluorinated amines.

Protocol A: Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones

This method provides access to high-value primary α -(trifluoromethyl)arylmethylamines using H2​ as the reductant and NH4​OAc as an inexpensive nitrogen source[1].

Step-by-Step Workflow:

  • System Preparation: In an argon-filled glovebox, charge a high-pressure autoclave with the aryl-trifluoromethyl ketone (1.0 mmol), the chiral Ruthenium catalyst (0.5 mol%), and NH4​OAc (5.0 equiv)[1].

  • Solvent Addition: Add 5.0 mL of 2,2,2-Trifluoroethanol (TFE). Causality Check: TFE is critical here; its high ionizing power and low nucleophilicity stabilize the highly electrophilic fluorinated imine intermediate without competing for the carbonyl carbon.

  • Pressurization: Seal the autoclave, purge with H2​ gas three times to remove residual argon, and pressurize to 30 atm[1].

  • Reaction Execution: Stir the mixture at 40 °C for 24 hours.

  • Validation Checkpoint: Before workup, depressurize the vessel and take a crude 19F NMR aliquot. You must observe the complete disappearance of the ketone CF3​ signal (typically around -71 ppm) and the emergence of the amine CF3​ signal (typically around -75 ppm).

  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography to isolate the enantiomerically enriched amine[1].

G A Aryl-Trifluoromethyl Ketone B Imine Formation (NH4OAc, Acidic Additive) A->B Step 1 E Competing Pathway: Direct Ketone Reduction A->E Side Reaction C Ru-Catalyzed Asymmetric Hydrogenation (H2) B->C Step 2 D Chiral α-(Trifluoromethyl) arylmethylamine C->D High ee% E->C Inhibits Yield

Workflow of Ru-Catalyzed Asymmetric Reductive Amination of Trifluoromethyl Ketones.

Protocol B: Photoredox-Catalyzed Cyclization for Cyclic β -Difluoroamines

This modular two-step synthesis circumvents hazardous reagents like DAST by utilizing a photoredox-catalyzed cyclization/hydrogen atom transfer (HAT) reaction of bromodifluoroethylamines[2].

Step-by-Step Workflow:

  • Reaction Assembly: In a Schlenk tube, dissolve the unprotected β -bromodifluoroalkyl amine substrate (0.2 mmol) in degassed solvent.

  • Catalyst & Additive Loading: Add the organophotocatalyst (e.g., 4CzIPN, 2 mol%), an amine base (e.g., DIPEA), and a carboxylic acid as the HAT donor[2].

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 16 hours. Causality Check: The strongly electron-withdrawing nature of the fluorine atoms prevents the unwanted oxidation of the unprotected amine substrate under these photoredox conditions[2][3].

  • Validation Checkpoint: Perform GC-MS on the crude mixture. The molecular ion peak should confirm the loss of Bromine and the successful cyclization.

  • Purification: Quench with saturated NaHCO3​ , extract with EtOAc, and purify via column chromatography to yield the complex fluorinated nitrogen-containing heterocycle[2].

Part 2: Quantitative Optimization Data

To prevent empirical guessing, the following table summarizes the causal relationship between reaction parameters and outcomes during the Ru-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones[1].

Parameter VariationSolventNitrogen Source / ReductantYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Standard Conditions TFE NH4​OAc / H2​ (30 atm)9297Optimal imine formation and stereoselective reduction.
Solvent Polarity Shift MeOH NH4​OAc / H2​ (30 atm)5180Increased direct ketone reduction due to protic interference.
Reductant Substitution TFE NH4​OAc / Formic Acid<10N/APoor hydride transfer to the highly deactivated fluorinated imine.
Nitrogen Source Shift TFE NH3​ (gas) / H2​ (30 atm)4565Incomplete conversion; volatile intermediate escapes solution.

Part 3: Troubleshooting Guide

G Start Low Yield in Amine Fluorination? Q1 Is substrate an unprotected amine? Start->Q1 A1 Use CS2 + DAST to form thiocarbamoyl fluoride Q1->A1 Yes Q2 Is over-defluorination occurring? Q1->Q2 No A2 Use HFIP solvent & 1,4-DHP photocatalyst Q2->A2 Yes Q3 C-H oxidation adjacent to nitrogen? Q2->Q3 No A3 Leverage electron-withdrawing fluorine to prevent oxidation Q3->A3 Yes

Troubleshooting logic tree for common issues in fluorinated amine synthesis.

Q: Why am I observing direct ketone reduction instead of imine formation during the reductive amination of trifluoromethyl ketones? A: The causality lies in the electronics of the CF3​ group. Because the trifluoromethyl group is highly electron-withdrawing, it makes the carbonyl carbon extremely electrophilic[1]. This promotes direct hydrogenation of the ketone, which directly competes with the reduction of the imine intermediate[1]. Solution: You must tune the acidic conditions to favor rapid imine formation. Using NH4​OAc as the nitrogen source provides the perfect balance of mild acidity and nucleophilicity to outcompete direct ketone reduction[1].

Q: I am trying to synthesize trifluoromethylamines using DAST on unprotected amines, but I am getting complex mixtures and elimination products. How do I fix this? A: Direct reaction of DAST with primary or secondary amines is notoriously harsh and often leads to degradation. Solution: Utilize a desulfurinative fluorination approach. First, subject the amine to CS2​ (a benign C1 source) in the presence of DAST and DIPEA in DCM at room temperature; this efficiently forms a thiocarbamoyl fluoride[4]. Subsequently, treat this intermediate with an excess of Silver(I) fluoride ( AgF ) in MeCN at 50 °C. The high affinity of Silver for Sulfur drives the desulfurization, affording the desired trifluoromethylamine in high yield[4].

Q: During the hydrodefluorination of trifluoromethyl ketones to access difluoromethylated amines, I am observing exhaustive over-defluorination. How can I achieve single C-F bond cleavage? A: Single C-F bond cleavage is challenging because the intermediate radical is highly reactive. Solution: Switch your system to visible light irradiation using photoexcited 1,4-dihydropyridines (1,4-DHP)[5]. 1,4-DHP acts as both the reductant and the H-atom source[5]. Critically, you must use hexafluoroisopropyl alcohol (HFIP) as the solvent. The strong hydrogen-bonding network of HFIP stabilizes the radical intermediates and is crucial for halting the reaction at selective single C-F bond cleavage, preventing exhaustive defluorination[5].

Part 4: Frequently Asked Questions (FAQs)

Q: Can Selectfluor be used for the direct electrophilic fluorination of primary and secondary amines? A: Yes, but the reaction requires specific environmental tuning. While Selectfluor is traditionally used for C-C or C-H fluorination, it can act as a Lewis acid to activate amines. When reacted in solvents like acetonitrile or DMF, Selectfluor can successfully convert primary and secondary amines into RNF2​ , RNHF , and R2​NF compounds[6].

Q: How do I prevent redox-triggered C-H functionalization adjacent to the nitrogen during photoredox cyclizations? A: Historically, chemists used redox-inert sulfonamides or amides to prevent this, requiring tedious downstream deprotection[2]. However, if you are synthesizing β -fluoroalkyl amines, the strongly electron-withdrawing nature of the adjacent fluorine atoms inherently deactivates the amine towards oxidation[2][3]. This allows you to use unprotected amines directly in the photoredox cyclization without competing C-H abstraction[2][3].

References

  • Modular Synthesis of Cyclic β -Difluoroamines Source: ChemRxiv URL:[Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides Source: Nottingham ePrints URL:[Link]

  • Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α -(Trifluoromethyl)arylmethylamines Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of Fluorinated Amines: A Personal Account Source: ACS Organic & Inorganic Au URL:[Link]

  • Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines Source: Organic Letters (ACS Publications) URL:[Link]

  • The first application of Selectfluor in electrophilic fluorination of amines: a new route to -NF2, -NHF, and >NF compounds Source: ResearchGate URL:[Link]

Sources

Troubleshooting

identifying side products in the synthesis of trifluoromethyl cyclobutanes

Welcome to the technical support center for the synthesis of trifluoromethyl (CF₃) cyclobutanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trifluoromethyl (CF₃) cyclobutanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable structural motif into their work. Here, we address common challenges and frequently encountered side products in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: I'm performing a [2+2] photocycloaddition to form a trifluoromethyl cyclobutane and my yield is low, with many side products. What are the likely culprits?

A1: Low yields and product mixtures in photochemical [2+2] cycloadditions are common issues. The primary culprits often stem from the reaction mechanism and conditions. These reactions can proceed through a triplet-state photosensitizer or direct irradiation, often involving a 1,4-diradical intermediate.[1] This stepwise nature can lead to several competing pathways.

Common Side Products & Causes:

  • Diastereomers: The formation of multiple diastereomers is a frequent outcome. The diradical intermediate can undergo bond rotation before ring closure, leading to a loss of stereochemical integrity from the starting alkene.

  • Starting Material Dimerization: Your starting alkene or enone may dimerize with itself instead of undergoing the desired cross-cycloaddition.

  • Polymerization: Alkenes, especially electron-rich ones, can be prone to polymerization under photochemical conditions.

  • Decomposition: High-energy UV light can cause decomposition of starting materials or the desired product, particularly with prolonged irradiation times.[2] Using visible light with a suitable photocatalyst can be a milder alternative.[2][3]

  • Geometric Isomerization: The E/Z geometry of the starting alkene can scramble under the reaction conditions, leading to a mixture of cyclobutane isomers.[2]

Troubleshooting Steps:

  • Optimize Wavelength: If using a broad-spectrum lamp, switch to a source with a narrower, more appropriate wavelength (e.g., 300-350 nm) to minimize substrate decomposition.

  • Use a Photosensitizer: Employ a triplet-state photosensitizer (e.g., thioxanthone, benzophenone) to facilitate the reaction under lower energy conditions, which can improve selectivity.[1][4]

  • Solvent Screening: The choice of solvent can influence the lifetime and reactivity of the intermediate diradical. Screen a variety of aprotic solvents of differing polarity.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor side reactions and improve diastereoselectivity.

Q2: My primary analytical tool is ¹⁹F NMR. What characteristic signals should I look for to identify common impurities after synthesizing a 1-phenyl-1-(trifluoromethyl)cyclobutane?

A2: ¹⁹F NMR is an exceptionally powerful tool for this analysis due to its high sensitivity and the distinct chemical shifts of fluorine atoms. For a target like 1-phenyl-1-(trifluoromethyl)cyclobutane, you can expect the following:

Signal DescriptionProbable IdentityCausality & Notes
Major Singlet Desired Product The CF₃ group on a quaternary carbon typically appears as a sharp singlet. Its exact chemical shift will depend on the substitution pattern.
Minor Singlet(s) near Major Signal Diastereomers If other stereocenters exist in the molecule, diastereomers will have slightly different electronic environments, resulting in distinct ¹⁹F signals.
Broad or Complex Multiplets Incompletely Fluorinated Species If using a reagent like sulfur tetrafluoride (SF₄) on a carboxylic acid precursor, incomplete reaction can leave behind acyl fluorides (-COF) or benzal fluorides (-CHF₂).[5][6] These will show coupling to adjacent protons.
Signals Far Downfield/Upfield Decomposition Products Ring-opened products or other significant structural rearrangements can cause large shifts in the fluorine resonance.
Multiple Singlets of Equal Intensity Regioisomers In cycloadditions with unsymmetrical alkenes, regioisomeric products can form, each giving a distinct ¹⁹F singlet.
Q3: I am using sulfur tetrafluoride (SF₄) to convert a cyclobutanecarboxylic acid to a trifluoromethyl cyclobutane and observe a "complex mixture." What is happening?

A3: The conversion of carboxylic acids to trifluoromethyl groups using SF₄ is a robust method but operates under harsh conditions (high temperatures, presence of HF), which can lead to side reactions, especially with sensitive substrates.[5][6] The observation of a "complex mixture" suggests that multiple side reactions are occurring.[5]

Potential Side Reactions with SF₄:

  • Incomplete Fluorination: The reaction proceeds through intermediates like acyl fluorides. If the reaction does not go to completion, these can remain as impurities.

  • Substrate Decomposition: Functional groups sensitive to strong acid (HF is generated in situ) may degrade. For example, unprotected amines, certain esters, or acid-labile protecting groups will not survive.

  • Rearrangement: The carbocationic intermediates involved in the fluorination process can potentially undergo skeletal rearrangements, particularly with strained ring systems or substrates that can form stabilized cations.

  • Elimination: If a suitable leaving group is present on the cyclobutane ring, the acidic conditions can promote elimination to form cyclobutenes.

Troubleshooting Guide: Side Product Identification & Mitigation

This section provides a systematic approach to identifying and resolving issues with specific side products.

Issue 1: Formation of an Unexpected Bicyclic Side Product

Scenario: You are performing a synthesis involving an elimination step on a substituted trifluoromethyl cyclobutane and observe a significant bicyclic impurity by GC-MS. This was noted in a synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid where a bicyclic side product was observed.[7]

Diagnostic Workflow

G start Unexpected Mass in GC-MS (Matches CₙHₘF₃ Isomer) nmr Acquire ¹H, ¹³C, ¹⁹F NMR and 2D Spectra (COSY, HSQC) start->nmr analysis Analyze NMR Data: - Unexpected ¹H-¹H correlations? - Fewer protons than expected? - Ring strain indicated by ¹³C shifts? nmr->analysis hypothesis Hypothesize Structure: Intramolecular cyclization (e.g., bicyclo[1.1.1]pentane formation) analysis->hypothesis confirm Confirm via X-ray Crystallography (if possible) or advanced NMR hypothesis->confirm solvent solvent hypothesis->solvent

Root Cause Analysis

The formation of a bicyclic product indicates that an intramolecular reaction pathway is competing with the desired intermolecular process (e.g., elimination). This is often highly dependent on the reaction conditions. A study by researchers developing a scalable synthesis found that the choice of solvent was critical; polar aprotic solvents like DMF favored the desired elimination, while less polar options like THF or MeCN resulted in incomplete conversion and decomposition, which could include such side products.[7]

Recommended Actions
  • Solvent Change: If you are using a solvent like THF, MeCN, or toluene, switch to DMF. This can significantly alter the reaction pathway and suppress the formation of the bicyclic impurity.[7]

  • Base Selection: Ensure the base being used is appropriate for the desired transformation. Weak, non-nucleophilic bases like triethylamine or DIPEA are often employed to promote clean eliminations.[7]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize undesired thermal side reactions.

Issue 2: Poor Diastereoselectivity in [2+2] Cycloadditions

Scenario: Your reaction produces the desired trifluoromethyl cyclobutane, but as an inseparable 1:1 mixture of diastereomers, confirmed by ¹H and ¹⁹F NMR.

Mechanistic Insight

Photochemical and some transition-metal-catalyzed [2+2] cycloadditions often proceed through a stepwise mechanism involving a 1,4-diradical or metallacyclic intermediate.[1] Rotation around the single bonds in this intermediate before the final ring-closing step is what scrambles the stereochemistry, leading to a mixture of diastereomers.

G cluster_reactants Reactants cluster_products Products R1 Alkene Intermediate 1,4-Diradical Intermediate R1->Intermediate R2 CF₃-Alkene R2->Intermediate Rotation Bond Rotation Intermediate->Rotation P1 Diastereomer A Rotation->P1 P2 Diastereomer B Rotation->P2

Recommended Actions & Protocols
  • Catalyst-Controlled Stereoselectivity: The most effective solution is often to switch to a catalytic system known to induce diastereoselectivity.

    • Visible-Light Photocatalysis: Ruthenium or Iridium-based photocatalysts can promote [2+2] cycloadditions with excellent diastereoselectivity.[3]

    • Chiral Lewis Acid / Brønsted Acid Catalysis: For certain substrates, chiral catalysts can coordinate to one of the reactants, effectively blocking one face and directing the cycloaddition to produce a single diastereomer.[8]

  • Protocol: Purification by Column Chromatography Even with optimized reactions, some amount of the undesired diastereomer may form. Careful purification is key. Trifluoromethylated compounds can sometimes interact strongly with silica gel.

    • Step 1: Solvent System Selection: Use TLC to screen solvent systems. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane. The goal is to achieve a clear separation (ΔR_f > 0.2) between the diastereomers.

    • Step 2: Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexanes:EtOAc). For sensitive compounds, consider deactivating the silica by adding 0.5-1% triethylamine to the eluent system.[9] This neutralizes acidic silanol groups.[9]

    • Step 3: Sample Loading: Dissolve the crude mixture in a minimal amount of solvent. For better resolution, adsorb the crude product onto a small amount of silica gel and load the resulting dry powder onto the column.

    • Step 4: Elution: Run the column using a shallow gradient of increasing polarity or isocratically if separation on TLC was good. Collect small fractions and analyze them by TLC or LC-MS to identify the pure product.

References

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 1(11), 1894-1903. [Link]

  • Zhang, L., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 138-144. [Link]

  • Wang, Y., et al. (2023). Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. Organic Letters, 25(5), 780-785. [Link]

  • Feskov, I. O., et al. (2023). Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2 + 1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Chemical Communications, 59(78), 11762-11765. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]

  • Sent-Doux, M., et al. (2021). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. The Journal of Organic Chemistry, 86(17), 11637-11651. [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1894-1903. [Link]

  • Feskov, I. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

  • De-Juan-Alberdi, M., et al. (2025). Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2+2] Cycloaddition of Fluorinated Heterochalconoids. European Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane Synthesis. [Link]

  • Li, Z., & Liu, R. (2020). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. Chinese Journal of Chemistry, 38(11), 1213-1224. [Link]

  • Cheng, Q., & Hu, W. (2020). Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo-Cyclopropenes. Chemistry – A European Journal, 26(6), 1254-1258. [Link]

  • Gayo, L. M. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11-27. [Link]

  • Feskov, I. O., et al. (2019). Two-Step Synthesis of Trisubstituted Trifluoromethyl Cyclopropanes Using in situ Generated CF3CHN2. The Journal of Organic Chemistry, 84(7), 4357-4366. [Link]

  • Wei, Y., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8389. [Link]

  • Organic & Biomolecular Chemistry. (2022). Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. [Link]

  • Hou, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

  • Hou, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14, 37. [Link]

  • van der Pijl, F., et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 26(33), e202300584. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Ascendance of the Trifluoroethyl Cyclobutane Moiety: A Superior Bioisostere to the Classic Tert-Butyl Group

A Technical Guide for Drug Discovery Scientists In the landscape of medicinal chemistry, the tert-butyl group has long been a stalwart, a predictable and sterically influential moiety used to enhance metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Scientists

In the landscape of medicinal chemistry, the tert-butyl group has long been a stalwart, a predictable and sterically influential moiety used to enhance metabolic stability and modulate receptor binding.[1] However, its lipophilic nature and potential for metabolic liabilities have perpetually driven the quest for superior alternatives.[2][3] This guide introduces 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine and its closely related analogues as a unique and advantageous bioisosteric replacement for the tert-butyl group. We present a comprehensive comparison of their physicochemical properties and metabolic stability, supported by experimental data and detailed protocols, to empower researchers in the design of next-generation therapeutics.

The strategic replacement of a tert-butyl group with a fluorinated cyclobutane analogue can lead to significant improvements in a drug candidate's profile. The introduction of fluorine can alter electronic properties, pKa, and membrane permeability, while the rigid cyclobutane scaffold offers a distinct three-dimensional profile compared to the freely rotating methyl groups of the tert-butyl moiety.[4][5]

Physicochemical Properties: A Head-to-Head Comparison

A direct comparison of key physicochemical parameters reveals the nuanced yet significant advantages of the trifluoromethyl-cyclobutyl analogue over the traditional tert-butyl group. The following data, adapted from a seminal study in the Journal of the American Chemical Society Au, compares a 1-(4-methoxyphenyl)ethan-1-one scaffold bearing either a tert-butyl or a 1-(trifluoromethyl)cyclobutyl group.[4] Given the structural and electronic similarities, the 1-(trifluoromethyl)cyclobutyl group serves as an excellent proxy for the 3-(2,2,2-trifluoroethyl)cyclobutyl moiety.

ParameterTert-Butyl Analogue1-(Trifluoromethyl)cyclobutyl AnalogueRationale and Implication
Lipophilicity (logD at pH 7.0) 2.012.48The trifluoromethyl-cyclobutyl group exhibits moderately increased lipophilicity. This can be advantageous for membrane permeation but requires careful balancing to avoid excessive non-specific binding.
Aqueous Solubility (µM) ≥400371The fluorinated analogue maintains excellent aqueous solubility, comparable to the tert-butyl counterpart.
pKa (of analogous amine hydrochloride) 10.695.29The strong electron-withdrawing effect of the trifluoromethyl group significantly lowers the pKa of the amine, reducing its basicity. This can be highly beneficial in avoiding interactions with the hERG channel and improving oral bioavailability.[4]
Steric Volume (ų) 150171The trifluoromethyl-cyclobutyl group is sterically larger than the tert-butyl group, offering a different spatial arrangement that can be exploited for optimizing receptor-ligand interactions.[4]

Metabolic Stability: A Case-Dependent Advantage

The metabolic fate of a drug candidate is a critical determinant of its clinical success. The tert-butyl group is often incorporated to sterically shield metabolically labile sites.[1] The trifluoroethyl cyclobutane moiety offers a compelling alternative, with the potential for enhanced metabolic stability.

A comparative in vitro metabolic stability assay using human liver microsomes demonstrates the potential advantages of the trifluoromethyl-cyclobutyl group. The intrinsic clearance (CLint) is a measure of the rate of metabolism by the liver.[6]

Compound AnalogueIntrinsic Clearance (CLint) (mg min⁻¹ µL⁻¹)Interpretation
Tert-Butyl Analogue12Moderate clearance.
1-(Trifluoromethyl)cyclobutyl Analogue1Significantly lower clearance, indicating enhanced metabolic stability.[4]

In this specific comparison, the replacement of the tert-butyl group with the 1-(trifluoromethyl)cyclobutyl group led to a dramatic increase in metabolic stability.[4] However, it is crucial to note that the effect on metabolic stability can be context-dependent, and in some cases, the fluorinated analogue has shown decreased stability.[7] This underscores the importance of experimental validation for each new chemical entity.

Experimental Protocols

To facilitate the direct comparison of these critical parameters in your own research, we provide detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Determination of Lipophilicity (logD) by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water distribution coefficient (logD), a measure of lipophilicity.[8]

Materials:

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Reference compound with known logD

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC-UV or LC-MS/MS for concentration analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).

  • Add an equal volume of n-octanol.

  • Cap the vial tightly and vortex vigorously for 3 minutes to ensure thorough mixing.

  • Allow the two phases to separate by standing at room temperature for at least 30 minutes. For stable emulsions, centrifugation at 3000 rpm for 10 minutes is recommended.

  • Carefully remove an aliquot from both the aqueous (PBS) and organic (n-octanol) layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Calculate the distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logD is the base-10 logarithm of the distribution coefficient.

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Prep1 Prepare Stock Solution Prep2 Aliquot into PBS Prep1->Prep2 Ext1 Add n-Octanol Prep2->Ext1 Ext2 Vortex Ext1->Ext2 Ext3 Phase Separation / Centrifugation Ext2->Ext3 Ana1 Sample Aqueous & Organic Phases Ext3->Ana1 Ana2 Concentration Measurement (HPLC/LC-MS) Ana1->Ana2 Ana3 Calculate logD Ana2->Ana3

Caption: Workflow for logD determination by the shake-flask method.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound by incubating it with human liver microsomes (HLM), which are rich in drug-metabolizing enzymes like cytochrome P450s.[6][7]

Materials:

  • Human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control (a compound with known metabolic instability)

  • Incubator or water bath at 37°C

  • Acetonitrile (or other suitable quenching solvent) containing an internal standard

  • 96-well plates

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound in a low percentage of organic solvent (e.g., <1% DMSO).

  • In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer to 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Include a negative control with no NADPH to account for non-enzymatic degradation.

  • Centrifuge the plates at 4°C to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k * incubation volume) / protein concentration.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_processing Sample Processing & Analysis Setup1 Prepare Compound Stock Inc1 Initiate Reaction (add compound & NADPH) Setup1->Inc1 Setup2 Pre-warm HLM & Buffer Setup2->Inc1 Inc2 Incubate at 37°C Inc1->Inc2 Inc3 Time-point Sampling & Quenching Inc2->Inc3 Proc1 Protein Precipitation Inc3->Proc1 Proc2 Centrifugation Proc1->Proc2 Proc3 Supernatant Analysis (LC-MS/MS) Proc2->Proc3 Proc4 Data Analysis (Calculate CLint) Proc3->Proc4

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine moiety and its analogues represent a significant advancement in the medicinal chemist's toolkit for bioisosteric replacement of the tert-butyl group. The data presented herein demonstrates the potential for this novel scaffold to fine-tune lipophilicity, dramatically alter basicity, and in many cases, enhance metabolic stability. While the specific outcomes of this substitution are context-dependent and necessitate empirical validation, the trifluoroethyl cyclobutane group offers a compelling strategic option for overcoming common drug development hurdles and unlocking new avenues for therapeutic innovation.

References

  • Mykhailiuk, P. K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(11), 2457–2468. [Link]

  • Mykhailiuk, P. K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Mykhailiuk, P. K. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616. [Link]

  • Chernykh, A., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem, 90(9), e202500150. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of hepatic blood flow. Drug metabolism and disposition, 27(11), 1350-1359. [Link]

  • Ramos-Torres, K. M., et al. (2022). Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. [Link]

  • Stepan, A. F., et al. (2012). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 51(42), 10484-10488. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]

  • Uneyama, K., & Yamazaki, T. (2017). Toward Nucleophilic Trifluoroethylation: Generation, Stabilization and Alkylation of 1-Substituted and 1,1-Disubstituted 2,2,2-Trifluoroethyl Carbanion Equivalents. Journal of Fluorine Chemistry, 203, 137-153. [Link]

  • de la Torre, M. G., & Sierra, M. A. (2004). The cyclobutane ring in natural products. Chemical reviews, 104(1), 173-214. [Link]

Sources

Comparative

A Researcher's Guide to Acidity: Comparing Experimental and Predicted pKa Values of Saturated Fluorine-Containing Derivatives

As a Senior Application Scientist, my experience in medicinal chemistry has repeatedly underscored the critical role of a molecule's ionization state (pKa) in determining its pharmacokinetic and pharmacodynamic profile....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my experience in medicinal chemistry has repeatedly underscored the critical role of a molecule's ionization state (pKa) in determining its pharmacokinetic and pharmacodynamic profile. Properties like solubility, membrane permeability, and target binding are all profoundly influenced by whether a functional group is protonated or deprotonated at physiological pH. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, valued for its ability to modulate metabolic stability, lipophilicity, and, most notably, acidity. However, the unique and powerful electronic effects of fluorine also present a significant challenge for predictive computational models. This guide provides an in-depth comparison of experimental and predicted pKa values for saturated fluorine-containing derivatives, offering field-proven insights into the underlying chemical principles and the practical methodologies used to navigate this complex chemical space.

The Foundational Principle: Fluorine's Inductive Effect on Acidity

The dramatic impact of fluorine on the acidity of an adjacent functional group is rooted in its nature as the most electronegative element. This property gives rise to a powerful electron-withdrawing inductive effect (-I effect), a transmission of charge through the sigma bonds of the molecule.[1][2]

When a proton dissociates from a molecule (e.g., a carboxylic acid), it leaves behind a negatively charged conjugate base (e.g., a carboxylate anion). The stability of this anion is a direct determinant of the acid's strength; a more stable conjugate base corresponds to a stronger acid and, consequently, a lower pKa value.[2] A fluorine atom, through its inductive effect, pulls electron density away from the anionic center.[3] This dispersal of the negative charge over a larger area is a stabilizing force.[1] The effect is both cumulative, with multiple fluorine atoms imparting greater stability, and distance-dependent, diminishing as the separation between the fluorine and the ionizable group increases.[4]

This fundamental principle explains why trifluoroacetic acid is a much stronger acid than acetic acid. The three fluorine atoms potently stabilize the trifluoroacetate anion, facilitating the release of its proton.

Data-Driven Comparison: A Look at the Numbers

The following table summarizes experimental pKa values alongside predicted values for a selection of saturated fluorine-containing alcohols and carboxylic acids. This direct comparison highlights the trends in acidity and reveals the accuracy and limitations of current predictive models.

CompoundChemical StructureExperimental pKaPredicted pKaReference(s)
Alcohols
EthanolCH₃CH₂OH15.9-[5]
2,2,2-TrifluoroethanolCF₃CH₂OH12.4~11[5][6][7]
Acetic Acids
Acetic AcidCH₃COOH4.76-[4]
Fluoroacetic Acid (MFA)FCH₂COOH2.58 ± 0.03-[4][8]
Difluoroacetic Acid (DFA)F₂CHCOOH1.22 ± 0.03-[4][8]
Trifluoroacetic Acid (TFA)F₃CCOOH0.03 ± 0.080.24 - 0.34[4][8][9]
Propanoic Acids
Propanoic AcidCH₃CH₂COOH4.87-[4]
3-Fluoropropanoic AcidFCH₂CH₂COOH-~3.89[4]
PFAS Carboxylic Acids
Perfluorooctanoic Acid (PFOA)C₇F₁₅COOH-0.26 to -0.27~0.24[10][11][12]
GenX (HFPO-DA)C₃F₇OCF(CF₃)COOH-0.20 ± 0.09-[8][11]
6:2 FTUCAC₆F₁₃CH₂CH₂COOH2.51 - 2.59-[10][11]

Predicted pKa values are often derived from various computational models like COSMO-RS or EPA's CompTox (OPERA), and their accuracy can vary.[8][10]

The data clearly illustrates the acid-strengthening effect of fluorination. The pKa of acetic acid drops by over two units with the addition of a single fluorine atom and by nearly five units upon full substitution to trifluoroacetic acid. Similarly, trifluoroethanol is over 1,000 times more acidic than ethanol.[5] For per- and polyfluoroalkyl substances (PFAS), the acidity is profound, with many perfluorinated carboxylic acids (PFCAs) classified as strong or very strong acids.[10] However, discrepancies between experimental and predicted values, as seen with TFA and PFOA, highlight the ongoing need for refinement in computational approaches.

Methodologies: The Gold Standard vs. In Silico Approaches

A thorough understanding of pKa requires proficiency in both its experimental determination and its computational prediction. Each approach offers unique advantages and is governed by distinct principles.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration remains one of the most accurate and reliable methods for determining the pKa of weak acids and bases.[13] The self-validating nature of this protocol lies in the precise, incremental neutralization of the analyte and the direct measurement of the resulting pH changes.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Accurately prepare an aqueous solution of the fluorinated compound at a known concentration (e.g., 0.01 M). The choice of water as the solvent is critical as pKa is solvent-dependent.

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH), ensuring its concentration is accurately known through prior standardization.

  • System Calibration:

    • Calibrate a pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa. This step is crucial for ensuring the accuracy of all subsequent pH measurements.

  • Titration Procedure:

    • Place a known volume of the analyte solution in a beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL) using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, the point of steepest inflection on the curve, which can be found using the maximum of the first derivative of the curve (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant added is exactly half of that required to reach the equivalence point). At this point, the concentrations of the acid and its conjugate base are equal, per the Henderson-Hasselbalch equation.

Experimental Workflow Diagram:

G cluster_prep Preparation & Calibration cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte (Fluorinated Compound) C Calibrate pH Meter with Standard Buffers A->C B Prepare Standardized Titrant (e.g., NaOH) B->C D Add Incremental Volume of Titrant C->D E Stir and Allow pH to Stabilize D->E F Record pH and Total Volume Added E->F F->D Repeat G Plot pH vs. Titrant Volume F->G H Determine Equivalence Point (Max ΔpH/ΔV) G->H I Find Half-Equivalence Point H->I J pKa = pH at Half-Equivalence Point I->J

Workflow for pKa determination by potentiometric titration.
Computational Workflow: Predicting pKa from First Principles

Computational methods offer a high-throughput alternative to experimental measurement, which is invaluable in early-stage drug discovery.[14] These methods primarily aim to calculate the Gibbs free energy change (ΔG) of the acid dissociation reaction in solution.[15]

Common Approaches:

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic structure and energies of the molecule in its protonated and deprotonated states in the gas phase.[15][16]

  • Solvation Models: Since pKa is a solution-phase property, the effect of the solvent (typically water) is critical. This is accounted for using models like the Polarizable Continuum Model (PCM) or the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS), which treat the solvent as a continuous medium.[10][15][17]

  • Machine Learning (ML) & QSAR: These data-driven approaches build models based on large datasets of known experimental pKa values.[18][19] They learn relationships between molecular descriptors (e.g., electronic properties, structural features) and acidity. Their predictive power is highly dependent on the quality and relevance of the training data, and they can struggle with novel scaffolds not represented in their training set.[18][19][20]

Generalized Computational Workflow:

  • Input Structure: Generate 3D coordinates for the molecule of interest in its acidic (protonated) form.

  • Conformational Search: For flexible molecules, perform a conformational search to identify the lowest energy structure.

  • Gas-Phase Optimization: Optimize the geometry and calculate the electronic energy of the acid (HA) and its conjugate base (A⁻) in the gas phase using a QM method.

  • Solvation Energy Calculation: Calculate the free energy of solvation for HA, A⁻, and the proton (H⁺) using a solvation model. The solvation free energy of the proton is often a pre-calculated, literature-based value for a given model.

  • Free Energy Calculation: Combine the gas-phase and solvation energies to calculate the overall free energy change (ΔG) for the dissociation reaction in solution.

  • pKa Calculation: Convert the calculated ΔG to a pKa value using the equation: pKa = ΔG / (2.303 * RT), where R is the gas constant and T is the temperature.

Computational Prediction Logic:

G cluster_QM Quantum Mechanics (Gas Phase) cluster_Solvation Solvation Model (e.g., PCM, COSMO-RS) Input Input Molecular Structure (3D) Opt_HA Optimize Geometry & Calculate Energy of Acid (HA) Input->Opt_HA Opt_A Optimize Geometry & Calculate Energy of Base (A⁻) Input->Opt_A Solv_HA Calculate Solvation Energy of HA Opt_HA->Solv_HA Solv_A Calculate Solvation Energy of A⁻ Opt_A->Solv_A Calc_DeltaG Calculate Free Energy Change ΔG = (E_A⁻ + E_H⁺) - E_HA Solv_HA->Calc_DeltaG Solv_A->Calc_DeltaG Solv_H Use Literature Solvation Energy of H⁺ Solv_H->Calc_DeltaG Calc_pKa Calculate pKa pKa = ΔG / (2.303 * RT) Calc_DeltaG->Calc_pKa Output Predicted pKa Value Calc_pKa->Output

Logical flow for a typical QM-based pKa prediction.

Bridging the Gap: Why Predictions Deviate and the Path Forward

The discrepancies observed between experimental and predicted pKa values for fluorinated compounds are not arbitrary; they stem from specific, identifiable challenges. Standard prediction methods often struggle with these molecules because of limited high-quality experimental data available for training and validation.[18] The unique electronic environment created by fluorine is often outside the well-parameterized "chemical space" of many models.

Furthermore, experimental measurements themselves can be a source of variance. For notoriously difficult-to-measure compounds like PFOA, reported experimental values can span several pKa units due to factors like micelle formation or the use of co-solvents that alter the effective acidity.[9][12][21] Recent studies employing techniques like ¹⁹F-NMR, which are less susceptible to sorption and micellization events, have yielded systematically lower (more acidic) pKa values for many PFAS than previously reported.[10][11]

The path to more accurate prediction lies in a synergistic relationship between experimental and computational chemistry.

  • Expanding High-Quality Databases: There is a critical need for more publicly accessible databases containing carefully curated, experimentally measured pKa values for a diverse range of organofluorine compounds.[22][23] These databases serve as the bedrock for training and validating next-generation predictive tools.

  • Developing Specialized Models: The development of machine learning models specifically trained on datasets of fluorinated derivatives has shown promise in improving prediction accuracy for this chemical class.[18][19]

  • Benchmarking and Validation: Computational methods must be rigorously benchmarked against reliable experimental data to understand their domains of applicability and their specific limitations.[8]

Conclusion

The strategic use of fluorine to modulate acidity is an indispensable tool in modern drug discovery. The powerful inductive effect of fluorine provides a predictable and potent method for tuning the pKa of drug candidates to optimize their physicochemical properties. While computational models provide essential, high-throughput screening capabilities, this guide demonstrates that experimental measurement remains the definitive standard for accuracy. For researchers and drug development professionals, success lies in understanding the fundamental principles of fluorine's effects, appreciating the limitations of predictive software, and recognizing that high-quality experimental data is the ultimate arbiter in the design of new chemical entities. The continued collaboration between experimentalists generating benchmark data and computational chemists refining their algorithms will be essential for navigating the increasingly complex and rewarding landscape of fluorinated pharmaceuticals.

References

  • PKAD: a database of experimentally measured pKa values of ionizable groups in proteins. (2019). Database, 2019. [Link]

  • PKAD: a database of experimentally measured pKa values of ionizable groups in proteins. (2019). Database, 2019. [Link]

  • pKa Database - OpenEye. (n.d.). OpenEye Scientific. [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025). Blackthorn AI. [Link]

  • 20.4 Substituent Effects on Acidity. (2025). Fiveable. [Link]

  • Effect of Fluorine Substitution on the Carbon Acidity of Methane, Methyl Isocyanide, Acetonitrile, Acetaldehyde, and Nitromethane. (1995). The Journal of Organic Chemistry. [Link]

  • PKAD-R: curated, redesigned and expanded database of experimental pKa values in proteins. (2023). PMC. [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline. [Link]

  • 8.2: Substituent Effects on Acidity. (2021). Chemistry LibreTexts. [Link]

  • Effect of α-Fluorine on Acidity and Selected Geometry Parameters of... (2019). ResearchGate. [Link]

  • Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. (2023). Environmental Science & Technology Letters. [Link]

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. (2024). ChemRxiv. [Link]

  • 2,2,2-Trifluoroethanol. (n.d.). Grokipedia. [Link]

  • How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. [Link]

  • pKPDB: a protein data bank extension database of pKa and pI theoretical values. (2021). Bioinformatics. [Link]

  • Determination of p K a values of fluorocompounds in water using 19 F NMR. (2019). ResearchGate. [Link]

  • Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. (2023). PMC. [Link]

  • The Potentiometric Titration of Fluorinated Alcohols in Aqueous and Non-Aqueous Systems. (1956). Journal of the American Chemical Society. [Link]

  • Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (2023). PMC. [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (2010). Journal of Fluorine Chemistry. [Link]

  • Predict pKa of CF3CH2OH. (2020). YouTube. [Link]

  • Trifluoroethanol. (n.d.). DrugFuture. [Link]

  • Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). (2023). LSU Scholarly Repository. [Link]

  • Forever chemicals are more acidic than we thought, study finds. (2025). University at Buffalo. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]

  • pKa Prediction. (n.d.). Rowan. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

  • 2,2,2-Trifluoroethanol. (n.d.). Wikipedia. [Link]

  • Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. (2025). ResearchGate. [Link]

  • "Quantifying the Acidity of Perfluoroalkyl Acids: A Study of pKa Values". (2024). Senior Independent Study Theses. [Link]

  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. (2021). Columbia University Academic Commons. [Link]

  • Perfluoroalkyl carboxylic acids. (n.d.). Wikipedia. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (2022). acris. [Link]

Sources

Validation

in-vitro metabolic stability assessment of CF3-cyclobutane analogues

[label="Time In-vitro microsomal stability assay workflow for CF3-cyclobutane analogues. Step-by-Step Methodology & Causality System Preparation : Prepare a 1 µM solution of the CF3-cyclobutane analogue in 100 mM potassi...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Time

In-vitro microsomal stability assay workflow for CF3-cyclobutane analogues.

Step-by-Step Methodology & Causality

  • System Preparation : Prepare a 1 µM solution of the CF3-cyclobutane analogue in 100 mM potassium phosphate buffer (pH 7.4). Add HLM or MLM to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order Michaelis-Menten kinetics ( [S]≪Km​ ). A protein concentration of 0.5 mg/mL prevents excessive non-specific protein binding, which could artificially mask clearance.

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium before the reaction begins, preventing a lag phase in enzyme kinetics.

  • Reaction Initiation : Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: CYP450 enzymes require a continuous supply of reducing equivalents. A regenerating system is superior to direct NADPH addition, as it prevents cofactor depletion over the 60-minute time course.

  • Time-Course Sampling & Quenching : At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract an aliquot and immediately mix it with 3 volumes of ice-cold acetonitrile containing an analytical internal standard (IS).

    • Causality: The organic solvent instantly denatures the CYP proteins, halting the reaction precisely at the target time. The IS corrects for any matrix effects or volumetric losses during downstream LC-MS/MS analysis.

  • Self-Validation Controls : Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Additionally, run a "Minus-NADPH" negative control.

    • Causality: Verapamil and Warfarin validate the metabolic competence of the microsome batch. The "Minus-NADPH" control confirms that any observed substrate depletion is strictly CYP-mediated and not due to chemical instability or non-specific binding to the plasticware.

Data Interpretation

Following LC-MS/MS analysis, plot the natural logarithm of the remaining compound percentage against time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Half-life ( t1/2​ ) : Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ) : Calculated as (k×V)/protein concentration , where V is the incubation volume. A lower CLint​ confirms the successful bioisosteric enhancement of metabolic stability by the CF3-cyclobutane group.

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (ACS Publications) URL: [Link]

Comparative

Structural Confirmation of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine: A Comparative Guide to Advanced NMR Modalities

As a Senior Application Scientist in drug development, I frequently encounter analytical bottlenecks when validating heavily substituted, strained ring systems. 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine is a highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter analytical bottlenecks when validating heavily substituted, strained ring systems. 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine is a highly valuable building block in medicinal chemistry; the cyclobutane ring restricts conformational flexibility, while the trifluoroethyl group enhances lipophilicity and metabolic stability.

However, confirming its exact structure using standard nuclear magnetic resonance (NMR) spectroscopy presents a severe analytical challenge. This guide objectively compares standard 1D 1 H NMR against advanced modalities—specifically 19 F-decoupled 1 H NMR ( 1 H{ 19 F}) and 2D COSY—and provides a self-validating protocol for definitive structural elucidation.

The Analytical Challenge: Causality of Spectral Complexity

The 1 H NMR spectrum of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine is notoriously difficult to interpret using standard 1D techniques. The causality behind this complexity is twofold:

  • Heteronuclear Spin-Spin Coupling: The 19 F nucleus (spin ½, 100% natural abundance) exerts a strong electron-withdrawing effect and couples heavily with adjacent protons. The 3JHF​ coupling (typically 8.8–11 Hz) splits the adjacent methylene protons (-CH 2​ -CF 3​ ) into a wide quartet[1].

  • Homonuclear Overlap: This quartet is further split by the cyclobutane H3 proton via 3JHH​ coupling, resulting in a complex multiplet (a doublet of quartets). This signal severely overlaps with the diastereotopic protons of the rigid cyclobutane ring (H2, H4) in the 1.5–3.0 ppm region, creating an unresolved spectral "hump" that makes baseline structural validation ambiguous.

Comparative Performance Data

To resolve this ambiguity, we must move beyond standard 1D 1 H NMR. The table below summarizes the quantitative and qualitative performance of alternative NMR modalities for this specific molecule.

Performance MetricStandard 1D 1 H NMR 1 H{ 19 F} Decoupled NMR2D COSY NMR
Primary Objective Rapid baseline structural assessmentResolving heteronuclear overlapMapping homonuclear connectivity
CH 2​ -CF 3​ Signal Profile Complex multiplet (doublet of quartets)Simplified doublet Cross-peaks with H3
Ring Proton Resolution Poor (hidden under CH 2​ -CF 3​ hump)Significantly Improved Excellent (distinct cross-peaks)
Signal-to-Noise (SNR) BaselineEnhanced (multiplet collapse concentrates signal)Medium (distributed across 2D plane)
Acquisition Time ~1-2 minutes~5 minutes15-30 minutes
Self-Validating Experimental Protocols

To establish a self-validating system, every step of the methodology must prove a specific structural hypothesis. If the expected outcome fails, the structure or purity is immediately invalidated.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

  • Causality: CDCl 3​ is strictly chosen over protic solvents like D 2​ O to prevent the deuterium exchange of the primary amine (-NH 2​ ) protons. This ensures the complete proton inventory (including the broad singlet at ~1.5 ppm) remains visible for integration.

Step 2: Baseline 1 H and 19 F Acquisition

  • Action: Acquire a standard 1D 1 H spectrum (400 MHz, 16 scans, 2s relaxation delay). Follow immediately with a 1D 19 F spectrum.

  • Causality: The 1 H spectrum establishes the baseline complexity. The 19 F spectrum is critical to determine the exact resonance frequency of the -CF 3​ group (typically around -63 ppm)[2]. Precise frequency determination is required to center the decoupling pulse in the next step, avoiding off-resonance artifacts.

Step 3: 19 F-Decoupled 1 H NMR ( 1 H{ 19 F})

  • Action: Set up a 1 H experiment with continuous wave (CW) or WALTZ-16 decoupling applied at the exact 19 F frequency determined in Step 2.

  • Causality & Self-Validation: By irradiating the 19 F frequency, we saturate the fluorine spin states, effectively removing the 3JHF​ coupling[3]. Validation Check: Observe the signal at ~2.4 ppm. If the proposed structure is correct, the complex doublet of quartets must collapse into a simple doublet (split only by the cyclobutane H3 proton). If the signal remains a complex multiplet, the fluorine is not adjacent to the methylene group, invalidating the structure.

Step 4: 2D COSY Acquisition

  • Action: Acquire a homonuclear correlation spectrum (COSY) using a gradient-selected sequence (e.g., cosygpqf) with 128-256 t1 increments.

  • Causality: With the heteronuclear complexity removed, COSY maps the through-bond 3JHH​ coupling from the H1 methine proton (adjacent to the amine) through the H2/H4 methylene protons, terminating at the H3 methine proton. This proves the integrity of the cyclobutane ring.

Structural Validation Workflow

G N1 Acquire Standard 1H NMR N2 Assess Multiplet Complexity (1.5 - 3.5 ppm) N1->N2 N3 Are CH2-CF3 & Ring Protons Clearly Resolved? N2->N3 N4 Acquire 1H{19F} Decoupled NMR N3->N4 No (Overlap) N8 Run 2D COSY/HSQC for Ring Assignment N3->N8 Yes N5 Does CH2-CF3 collapse to a simple doublet? N4->N5 N6 Fluorine Coupling Confirmed (3J_HF ~10 Hz) N5->N6 Yes N7 Structural Ambiguity / Impurity Detected N5->N7 No N6->N8 N9 Structure Confirmed N8->N9

Logic gate for structural validation of fluorinated cyclobutane amines using multi-modal NMR.

Causality in Data Interpretation

Once the 1 H{ 19 F} decoupled spectrum is acquired, the interpretation of the molecule becomes a straightforward exercise in spatial logic. You should expect the following validated assignments:

  • H1 (CH-NH 2​ ): ~3.2 - 3.5 ppm. Appears as a complex pentet/multiplet due to coupling with the four adjacent protons on H2 and H4.

  • CH 2​ -CF 3​ : ~2.3 - 2.5 ppm. In the decoupled spectrum, this acts as the anchor point, appearing as a clean doublet ( 3JHH​≈7 Hz ) proving its attachment to H3.

  • H3 (CH-CH 2​ CF 3​ ): ~2.2 - 2.6 ppm. Multiplet. Its cross-peaks in the COSY spectrum will perfectly link the trifluoroethyl sidechain to the ring.

  • H2, H4 (Ring CH 2​ s): ~1.6 - 2.4 ppm. These four protons will appear as complex multiplets. Their exact splitting depends heavily on the cis/trans stereochemistry of the cyclobutane ring, which can be further interrogated using 2D NOESY if spatial orientation is required.

  • NH 2​ : ~1.5 ppm. Broad singlet (2H).

By abandoning the reliance on a single 1D 1 H spectrum and employing targeted heteronuclear decoupling, researchers can transform an ambiguous, overlapping dataset into a mathematically rigorous, self-validating proof of structure.

References
  • Simultaneous Ligand and Receptor Tracking through NMR Spectroscopy Enabled by Distinct 19F Labels. Semantic Scholar.3[3]

  • Synthesis of N‐trifluoroethyl Substituted Lysine and Homologs. University of Missouri. 1[1]

  • Visible-light induced trifluoromethylation/cyclization cascade to access CF3-containing pyrazolones by EDA complex. The Royal Society of Chemistry. 2[2]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of the Trifluoromethyl-cyclobutyl Group: A Comparative Analysis of X-ray, NMR, and Computational Methodologies

Introduction: The Rising Prominence of the Trifluoromethyl-cyclobutyl Moiety in Drug Discovery To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Trifluoromethyl-cyclobutyl Moiety in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics. The trifluoromethyl-cyclobutyl group has emerged as a compelling bioisosteric replacement for commonly employed functionalities, such as the tert-butyl group.[1] Its introduction into a molecular scaffold can significantly modulate key physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2] A comprehensive understanding of the three-dimensional arrangement of this group is, therefore, not merely an academic exercise but a critical component of rational drug design.

This guide provides an in-depth, comparative analysis of the primary techniques employed for the structural characterization of the trifluoromethyl-cyclobutyl group: single-crystal X-ray diffraction, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry, with a brief discussion of Gas Electron Diffraction (GED). We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed, self-validating protocols to empower you in your research endeavors.

Single-Crystal X-ray Diffraction: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state.[3][4] It provides unequivocal evidence of bond lengths, bond angles, and the conformational preferences of the trifluoromethyl-cyclobutyl group.

Expertise & Experience: Why X-ray Crystallography is a Powerful First Line of Inquiry

The primary advantage of SC-XRD is its ability to provide a static, high-resolution snapshot of the molecule. For the trifluoromethyl-cyclobutyl group, this is particularly insightful for determining the puckering of the cyclobutane ring and the axial or equatorial preference of the trifluoromethyl substituent.[5] The electron-rich nature of the fluorine atoms often leads to well-defined electron density, facilitating accurate structural refinement. However, it is crucial to remember that the determined structure represents the molecule in a crystalline lattice, and may not fully represent its conformational dynamics in solution.

Data Presentation: Crystallographic Parameters of Trifluoromethyl-cyclobutyl Containing Compounds
ParameterCompound 3a[5]Compound 5a[5]Compound 18a[5]
CF₃ Position AxialAxialEquatorial
Cyclobutane Puckering Angle (γ) 160.7°158.3°174.6°
Dihedral Angle (φ₁) 83.1°85.2°99.5°
C-CF₃ Bond Length (Å) 1.521.531.51
Average C-F Bond Length (Å) 1.341.331.35
Average F-C-F Bond Angle (°) 106.5°107.1°105.9°

Note: The puckering angle (γ) and dihedral angle (φ₁) provide quantitative measures of the cyclobutane ring conformation and the orientation of the substituents.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction of a Trifluoromethyl-cyclobutyl Containing Compound

This protocol outlines the key steps for a successful SC-XRD experiment.

  • Crystal Growth (The Art of the Science):

    • Rationale: Obtaining a single, high-quality crystal is the most critical and often the most challenging step.[6] The choice of solvent and crystallization technique is paramount.

    • Procedure:

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, acetone).

      • Employ slow evaporation, vapor diffusion with an anti-solvent (e.g., hexanes, pentane), or slow cooling to induce crystallization.

      • Monitor for the formation of well-defined, single crystals with dimensions of approximately 0.1-0.3 mm.

  • Crystal Mounting and Data Collection:

    • Rationale: Proper mounting and data collection at low temperatures minimize thermal motion, leading to higher quality diffraction data.[3]

    • Procedure:

      • Under a microscope, carefully select a suitable crystal and mount it on a cryoloop.

      • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).

      • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

      • Perform an initial unit cell determination and then a full data collection strategy to ensure complete and redundant data.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the phase problem and refine a model of the atomic positions.

    • Procedure:

      • Integrate the raw diffraction images and correct for experimental factors.

      • Determine the space group from the systematic absences in the diffraction data.

      • Solve the structure using direct methods or Patterson methods.

      • Refine the atomic positions, occupancies, and displacement parameters against the experimental data to achieve the best possible fit.

Mandatory Visualization: X-ray Crystallography Workflow

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purified_Compound Purified Compound Crystal_Growth Crystal Growth Purified_Compound->Crystal_Growth Single_Crystal Single Crystal Crystal_Growth->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Data_Collection X-ray Diffraction Mounting->Data_Collection Diffraction_Pattern Diffraction Pattern Data_Collection->Diffraction_Pattern Structure_Solution Structure Solution Diffraction_Pattern->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Structure Refinement->Final_Structure comparative_workflow cluster_exp Experimental Techniques cluster_comp Computational Technique cluster_data Structural Parameters Xray X-ray Crystallography Bond_Lengths Bond Lengths Xray->Bond_Lengths Bond_Angles Bond Angles Xray->Bond_Angles Conformation Conformation Xray->Conformation NMR 19F NMR Spectroscopy NMR->Conformation Dynamics Dynamics NMR->Dynamics DFT DFT Calculations DFT->Bond_Lengths DFT->Bond_Angles DFT->Conformation

Sources

Comparative

biological activity of fluorinated cyclobutanes compared to non-fluorinated counterparts

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Cyclobutanes in Drug Discovery Introduction: The Bioisosteric Power of Fluorine The incorporation of cyclobutane rings into small molecule therape...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Cyclobutanes in Drug Discovery

Introduction: The Bioisosteric Power of Fluorine

The incorporation of cyclobutane rings into small molecule therapeutics has become a cornerstone strategy to increase the sp³ character of drug candidates and enforce conformational restriction[1]. However, the native C–H bonds within non-fluorinated cyclobutanes often present metabolic liabilities, leading to rapid clearance in vivo.

Strategic fluorination—ranging from monofluorination to gem-difluorination and trifluoromethylation—serves as a transformative bioisosteric replacement[2]. Because fluorine possesses a small van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), it can profoundly alter a molecule's electronic distribution and biological activity without imposing severe steric penalties[3]. This guide objectively compares the physicochemical and biological performance of these scaffolds and provides self-validating experimental frameworks for their evaluation.

Physicochemical & Biological Comparison

The decision to transition from a non-fluorinated cyclobutane to a fluorinated analogue is driven by the need to modulate specific physicochemical properties. The table below synthesizes the comparative data across four common structural variations:

PropertyNon-Fluorinated Cyclobutane3-Fluorocyclobutane (Monofluorinated)3,3-Difluorocyclobutane (gem-Difluorinated)3-(Trifluoromethyl)cyclobutane
Metabolic Stability Baseline (Highly susceptible to CYP450 oxidation)Improved resistance at the fluorinated carbonHighly resistant (Blocks metabolic weak spots)Exceptionally resistant
Lipophilicity (LogP) BaselineReduced (ΔLogP = -0.22 to -0.52) due to C–F bond polarityModulated contextually (Balances polarity and bulk)Significantly increased
pKa (Adjacent Amines) Baseline (~9.0 - 10.0)Lowered (~8.0 - 9.0)Significantly lowered (~7.0 - 8.0)Strongly lowered (< 7.0)
Binding Affinity Driven by hydrophobic packingEnhanced via favorable C–F multipolar interactionsEnhanced via rigidified conformationHigh steric bulk may alter binding mode

Data Synthesis Causality: Counterintuitively, while bulk fluorination (e.g., -CF₃) increases lipophilicity, monofluorination of functionalized cyclobutanes often reduces LogP[4]. This occurs because the highly polarized C–F bond introduces a strong local dipole that enhances aqueous solvation. Concurrently, the strong electron-withdrawing inductive effect of fluorine propagates through the cyclobutane ring, lowering the pKa of adjacent functional groups[5]. This pKa modulation is critical for increasing the fraction of un-ionized drug at physiological pH, thereby enhancing membrane permeability.

Mechanistic Causality: Metabolic Shielding

The primary driver for utilizing fluorinated cyclobutanes is the enhancement of pharmacokinetic half-life. Cytochrome P450 (CYP450) enzymes metabolize non-fluorinated cyclobutanes by abstracting a hydrogen atom to form a radical, followed by oxygen rebound to yield a hydroxylated metabolite that is rapidly cleared.

By replacing hydrogen with fluorine, medicinal chemists leverage the immense strength of the C–F bond (~116 kcal/mol vs. ~98 kcal/mol for C–H)[2]. This creates an insurmountable thermodynamic barrier for hydrogen abstraction. A premier example of this is the FDA-approved IDH1 inhibitor Ivosidenib, where a gem-difluorocyclobutane motif was strategically deployed to block a metabolic weak spot while perfectly maintaining target potency[3].

MetabolicPathway cluster_nonfluoro Non-Fluorinated cluster_fluoro Fluorinated Start Cyclobutane Scaffold NonFluoro Exposed C-H Bond Start->NonFluoro Fluoro Strong C-F Bond Start->Fluoro CYP450_1 CYP450 Oxidation NonFluoro->CYP450_1 Metabolite Rapid Clearance CYP450_1->Metabolite CYP450_2 CYP450 Blocked Fluoro->CYP450_2 Stable Prolonged Half-Life CYP450_2->Stable

Fig 1. CYP450 metabolic shielding in fluorinated vs non-fluorinated cyclobutanes.

Self-Validating Experimental Protocols

To objectively evaluate the performance of these scaffolds, robust assays must be employed. The following protocols are designed as self-validating systems to ensure data integrity through built-in control mechanisms.

Workflow cluster_assays Self-Validating Assays Syn Synthesis QC QC Syn->QC LogP LogP Assay QC->LogP pKa pKa Assay QC->pKa Microsome HLM Assay QC->Microsome Data Data Analysis LogP->Data pKa->Data Microsome->Data

Fig 2. Experimental workflow for physicochemical and biological profiling.

Protocol A: In Vitro Microsomal Stability Assay (HLM)

Rationale: Quantifies the resistance of the scaffold to CYP450-mediated oxidation. Self-Validation Mechanism: The inclusion of a minus-NADPH control validates that any observed degradation is specifically enzyme-mediated and not an artifact of chemical instability or non-specific hydrolysis in the buffer.

  • Compound Preparation: Prepare 10 mM stock solutions of the fluorinated and non-fluorinated cyclobutane analogues in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compounds with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Validation Control: For the negative control, substitute NADPH with an equivalent volume of buffer.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol B: Lipophilicity (LogP) Determination via Shake-Flask LC-MS

Rationale: Empirically measures the shift in lipophilicity upon fluorination. Self-Validation Mechanism: A mass-balance calculation ensures trustworthiness by confirming no compound is lost to glass adsorption, precipitation, or degradation during the assay.

  • Phase Preparation: Mutually saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring vigorously for 24 hours, followed by phase separation.

  • Partitioning: Dissolve the compound in the octanol phase to a concentration of 100 µM. Add an equal volume of the saturated PBS phase in a glass vial.

  • Equilibration: Mechanically shake the vials at 25°C for 2 hours to ensure thermodynamic equilibrium. Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration in each phase using LC-MS/MS.

  • Validation Check: Calculate the total recovered mass ( Massoctanol​+Massaqueous​ ). If recovery is <95%, the assay must be invalidated and repeated with alternative vessel materials to prevent non-specific binding.

Sources

Validation

Comparative Guide: Evaluation of Lipophilicity and Metabolic Stability in tert-Butyl to CF3-Cyclobutane Bioisosteric Replacements

Executive Summary In modern drug discovery, the tert-butyl group is frequently employed to fill hydrophobic pockets and shield adjacent functional groups. However, its electron-rich methyl groups are notorious liabilitie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the tert-butyl group is frequently employed to fill hydrophobic pockets and shield adjacent functional groups. However, its electron-rich methyl groups are notorious liabilities for Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid metabolic clearance. As Application Scientists, we constantly evaluate novel bioisosteres to overcome these pharmacokinetic bottlenecks.

The 1-(trifluoromethyl)cyclobutyl (CF3-cyclobutane) moiety has emerged as a superior structural alternative. This guide provides an objective, data-driven comparison of the tert-butyl group against its CF3-cyclobutane bioisostere, detailing the causality behind their physicochemical shifts and providing self-validating experimental protocols for rigorous laboratory evaluation.

The Causality of Physicochemical Shifts

When replacing a tert-butyl group with a CF3-cyclobutane ring, researchers must account for three fundamental physicochemical shifts: lipophilicity, steric volume, and electronic modulation.

Lipophilicity (LogD) Modulation

Contrary to the assumption that adding polar C-F bonds might decrease lipophilicity, the replacement of a tert-butyl group with a CF3-cyclobutane actually increases the LogD by approximately 0.4 to 0.5 units [1].

  • The Causality: The trifluoromethyl group is highly lipophilic (Hansch π constant = +0.88). When combined with the additional carbon mass of the cyclobutane framework, the overall hydrophobic surface area expands. The energetic penalty of partitioning this larger, halogenated hydrocarbon into an aqueous phase outweighs the localized dipole of the CF3 group, driving the molecule into the lipid phase[2].

Steric Volume and Conformational Space

The CF3-cyclobutane group is not a perfect 1:1 volumetric match for tert-butyl. Computational and crystallographic data reveal that the CF3-cyclobutane substituent is slightly larger, presenting a steric volume of 171 ų compared to 150 ų for the tert-butyl group[3].

  • The Causality: The puckered conformation of the cyclobutane ring (driven by a strain energy of 26.3 kcal/mol) and the larger Van der Waals radius of fluorine compared to hydrogen push the spatial boundaries of the substituent[4]. This slight increase in bulk can be advantageous for tighter binding in hydrophobic pockets, provided the binding site has the requisite plasticity.

Electronic Effects and pKa Shifts

The CF3 group is powerfully electron-withdrawing via inductive effects (-I). This dramatically alters the pKa of adjacent functional groups[1].

  • The Causality: The highly electronegative fluorine atoms pull electron density through the sigma-bond framework. This stabilizes conjugate bases (increasing the acidity of nearby carboxylic acids) and destabilizes conjugate acids (decreasing the basicity of nearby amines).

Table 1: Quantitative Physicochemical Comparison
Parametertert-Butyl AnalogCF3-Cyclobutane AnalogNet Shift & Impact
Steric Volume 150 ų171 ų+21 ų (Slightly larger bulk)[3]
Lipophilicity (LogD) Base Value (e.g., 2.01)+0.4 to 0.5 (e.g., 2.48)Increased lipophilicity [1]
Acidity (pKa) (Pivalic acid model)4.792.92-1.87 units (Stronger acid)[1]
Basicity (pKa) (Amine HCl model)10.695.29-5.40 units (Weaker base)[1]

Biological Performance: Overcoming Metabolic Liabilities

The primary objective of this bioisosteric replacement is to enhance metabolic stability without destroying target engagement. The strong carbon-fluorine bond (~116 kcal/mol) is highly resistant to CYP450 oxidation[2]. Furthermore, tying the remaining carbons into a strained cyclobutane ring increases the C-H bond dissociation energy, making hydrogen atom transfer (HAT) thermodynamically unfavorable.

Empirical testing validates this strategy. In commercial drugs like Buclizine and Butenafine, replacing the tert-butyl group with CF3-cyclobutane enhanced resistance to metabolic clearance[1],[5]. Crucially, while smaller fluorinated rings (like CF3-cyclopropane) sometimes result in a complete loss of bioactivity due to altered vector geometry, the CF3-cyclobutane analog of Buclizine successfully preserved its biological activity[1],[6].

Metabolism TBU tert-Butyl Moiety CYP CYP450 Enzymes TBU->CYP MET Hydroxylation (Rapid Clearance) CYP->MET CF3 CF3-Cyclobutane Moiety BLOCK Steric & Electronic Shielding CF3->BLOCK STABLE Metabolic Stability (Prolonged Half-life) BLOCK->STABLE

Fig 1. Mechanistic pathway demonstrating CYP450 metabolic blocking by CF3-cyclobutane.

Self-Validating Experimental Protocols

To objectively evaluate the success of a CF3-cyclobutane replacement, researchers must deploy rigorous, self-validating assays. Below are the standardized protocols for assessing the two most critical parameters: Lipophilicity and Metabolic Stability.

G A Lead Optimization (tert-Butyl to CF3-Cyclobutane) B Physicochemical Profiling A->B C In Vitro ADME Evaluation A->C B1 Lipophilicity (LogD) Shake-Flask LC-MS/MS B->B1 B2 Electronic Effects (pKa) Potentiometric Titration B->B2 C1 Metabolic Stability Human Liver Microsomes (HLM) C->C1 C2 Target Engagement In Vitro Binding Assays C->C2

Fig 2. Standardized workflow for evaluating bioisosteric replacements in lead optimization.

Protocol 4.1: High-Throughput Shake-Flask Method for LogD (pH 7.4)

Because CF3-cyclobutane alters the pKa of adjacent groups, measuring LogD at physiological pH is far more relevant than measuring a static LogP.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously mix equal volumes of 1-octanol and 100 mM phosphate buffer (pH 7.4) for 24 hours. Allow phases to separate completely.

    • Causality: Pre-saturating the phases prevents volume shifts during the actual partitioning step, ensuring the final concentration ratios accurately reflect thermodynamic equilibrium.

  • Sample Preparation: Dissolve the test compound (both tert-butyl and CF3-cyclobutane analogs) in DMSO to create a 10 mM stock. Spike 10 µL of stock into 1 mL of the pre-saturated buffer.

  • Partitioning: Add 1 mL of pre-saturated 1-octanol to the aqueous sample. Shake at 300 RPM for 60 minutes at 25°C, followed by centrifugation at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Validation Check: Run Propranolol (known LogD ~1.2 at pH 7.4) in parallel. If the control deviates by >0.1 log units, discard the batch and recalibrate the LC-MS/MS.

Protocol 4.2: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) to prove the metabolic shielding effect of the CF3-cyclobutane group.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL incubation mixture containing 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate CYP450 metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The ice-cold organic solvent instantly denatures the CYP450 enzymes to halt metabolism at precise time points, while simultaneously precipitating microsomal proteins to prevent LC-MS/MS column fouling.

  • Validation Check: Run Verapamil as a high-clearance positive control. If Verapamil is not cleared rapidly ( T1/2​ < 15 min), the microsome batch has lost enzymatic competence and results must be invalidated.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant ( k ) and subsequent CLint​ .

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications (JACS Au).[Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Calculated molecular volume of tBu-Ph, CF3-cyclobutane-Ph. ResearchGate. [Link]

Sources

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